molecular formula C12H18N2O B1276541 3-Morpholin-4-ylmethyl-benzylamine CAS No. 91271-83-9

3-Morpholin-4-ylmethyl-benzylamine

Cat. No.: B1276541
CAS No.: 91271-83-9
M. Wt: 206.28 g/mol
InChI Key: JCIFAZAIURDZQN-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylmethyl-benzylamine (CAS 91271-83-9) is a high-purity organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. This benzylamine derivative serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates both a primary benzylamine group and a morpholine ring, making it a versatile intermediate for the development of more complex molecules. The primary amine group is a common participant in amide bond formation, while the morpholine moiety can enhance the solubility and pharmacokinetic properties of resultant compounds. Researchers utilize this compound in the synthesis of various pharmacologically active targets. It must be stored in a dry, sealed environment, and its boiling point is documented at 323.2°C at 760 mmHg. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIFAZAIURDZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424408
Record name 3-Morpholin-4-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-83-9
Record name 3-Morpholin-4-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholin-4-ylmethyl-benzylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Morpholin-4-ylmethyl-benzylamine. Due to the limited availability of experimental data for this specific compound, this document combines known identifiers and computed properties with a proposed synthetic route and comparative data from structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its characteristics and potential applications.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name [3-(morpholin-4-ylmethyl)phenyl]methanamineN/A
CAS Number 91271-83-9[1][2][3][4]
Molecular Formula C12H18N2ON/A
Molecular Weight 206.29 g/mol [5]
Appearance Yellow liquid[5]
Purity 97%[5]
XLogP3 1.1[6]
Topological Polar Surface Area 88.2 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 4[6]

Note: Computed properties are estimations and should be verified experimentally.

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted at the meta-position with a morpholinomethyl group and an aminomethyl group.

Table 2: Structural Representations

FormatRepresentation
SMILES C1COCCN1Cc2cccc(c2)CN
InChI InChI=1S/C12H18N2O/c13-9-10-5-4-6-11(8-10)12-14-1-3-15-7-2-14/h4-6,8H,1-3,7,9,12H2,13H2

graph "3-Morpholin-4-ylmethyl-benzylamine_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring with substituents N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1.3,0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-1.3,0.75!"];

// Morpholine ring N_morph [label="N", pos="2.6,1.5!"]; C_morph1 [label="C", pos="3.9,2.25!"]; O_morph [label="O", pos="5.2,1.5!"]; C_morph2 [label="C", pos="5.2,0!"]; C_morph3 [label="C", pos="3.9,-0.75!"]; C_morph4 [label="C", pos="2.6,0!"];

// Benzylamine group C_benzyl [label="C", pos="-2.6,1.5!"]; N_amine [label="N", pos="-3.9,2.25!"]; H_amine1 [label="H", pos="-4.5,2.75!"]; H_amine2 [label="H", pos="-4.5,1.75!"];

// Edges for benzene ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for substituents C1 -- N_morph; C5 -- C_benzyl; C_benzyl -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2;

// Edges for morpholine ring N_morph -- C_morph1; C_morph1 -- O_morph; O_morph -- C_morph2; C_morph2 -- C_morph3; C_morph3 -- C_morph4; C_morph4 -- N_morph; }

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

An alternative approach involves the reduction of 3-morpholinomethyl benzonitrile.[13][14][15][16]

3.1. Proposed Reductive Amination Workflow

Synthesis_Workflow Start 3-Formylbenzonitrile Intermediate1 3-(Morpholinomethyl)benzaldehyde Start->Intermediate1 1. Reductive Amination Product This compound Intermediate1->Product 2. Reductive Amination Reagent1 Morpholine Sodium triacetoxyborohydride Reagent1->Intermediate1 Reagent2 Ammonia Reducing Agent (e.g., H2/Raney Ni) Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

3.2. Detailed Methodologies (General Procedures)

Step 1: Synthesis of 3-(Morpholinomethyl)benzaldehyde from 3-Formylbenzonitrile

This step would likely involve a reductive amination of the aldehyde group of 3-formylbenzonitrile with morpholine.

  • Materials: 3-Formylbenzonitrile, morpholine, sodium triacetoxyborohydride (NaBH(OAc)3), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4).

  • Protocol:

    • Dissolve 3-formylbenzonitrile (1 equivalent) and morpholine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

    • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-(morpholinomethyl)benzaldehyde.

Step 2: Synthesis of this compound from 3-(Morpholinomethyl)benzaldehyde

The final product can be synthesized via a second reductive amination, this time with ammonia.

  • Materials: 3-(Morpholinomethyl)benzaldehyde, ammonia (7N in methanol), Raney Nickel (or another suitable catalyst), methanol, hydrogen gas.

  • Protocol:

    • To a solution of 3-(morpholinomethyl)benzaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

    • Add a catalytic amount of Raney Nickel slurry.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by an appropriate method, such as distillation under reduced pressure or column chromatography, to yield this compound.

Spectroscopic Data (Comparative)

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed literature. For reference, typical spectral features of the core functional groups (benzylamine and morpholine) are provided.

Table 3: Comparative Spectroscopic Data of Related Compounds

TechniqueCompoundKey Signals/FeaturesSource
¹H NMR Benzylamineδ ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, CH₂), ~1.4 (s, 2H, NH₂)[17]
IR Benzylamine3372, 3303 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic)[18][19]
Mass Spec (EI) Benzylaminem/z 107 (M⁺), 106 (M-H)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺[20][21]
¹H NMR Morpholineδ ~3.6 (t, 4H, -O-CH₂-), ~2.8 (t, 4H, -N-CH₂-)[22][23]
IR Morpholine~3300 cm⁻¹ (N-H stretch), ~1115 cm⁻¹ (C-O-C stretch)[24]

Potential Biological Activity and Applications

While the biological activity of this compound has not been explicitly reported, the morpholine heterocycle is a well-established pharmacophore in medicinal chemistry. Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[25] The presence of the morpholine ring can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.

The benzylamine scaffold is also prevalent in many biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[26][27][28][29]

Biological_Relevance Morpholine Morpholine Scaffold Anticancer Anticancer Activity Morpholine->Anticancer AntiInflammatory Anti-inflammatory Activity Morpholine->AntiInflammatory Antimicrobial Antimicrobial Activity Morpholine->Antimicrobial CNS_Activity CNS Activity Morpholine->CNS_Activity PK_Properties Improved Pharmacokinetics Morpholine->PK_Properties Solubility Increased Solubility PK_Properties->Solubility MetabolicStability Enhanced Metabolic Stability PK_Properties->MetabolicStability

Caption: General biological relevance of the morpholine scaffold.

Given its structure, this compound could be investigated as a potential ligand for various receptors or enzymes, particularly within the central nervous system, or as an intermediate in the synthesis of more complex bioactive molecules.

Conclusion

This compound is a chemical compound with readily available identifiers but limited published experimental data. This guide has consolidated the known information and provided a plausible synthetic route based on established chemical principles. The presence of both the morpholine and benzylamine moieties suggests potential for biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. The data and proposed methodologies herein provide a solid starting point for researchers wishing to synthesize and explore the properties and applications of this molecule. Experimental validation of the computed properties and the proposed synthesis is highly recommended.

References

In-Depth Technical Guide: 3-Morpholin-4-ylmethyl-benzylamine (CAS Number 91271-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholin-4-ylmethyl-benzylamine, registered under CAS number 91271-83-9, is a versatile benzylamine derivative featuring a morpholine moiety. This structural combination imparts favorable physicochemical and pharmacokinetic properties, making it a valuable building block in medicinal chemistry and drug discovery. The morpholine ring is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and central nervous system (CNS) penetration of drug candidates.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, serving as a resource for researchers in the fields of organic synthesis and pharmacology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 91271-83-9
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.289 g/mol [5]
Monoisotopic Mass 206.141913202 Da[5]
Topological Polar Surface Area 38.5 Ų[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 3[5]
Complexity 181[5]
XLogP3-AA Not available

Synthesis

The synthesis of this compound can be logically approached through a two-step process involving the formation of a benzonitrile intermediate followed by its reduction. This synthetic strategy is outlined below.

Conceptual Synthetic Pathway

A plausible synthetic route is illustrated in the following workflow diagram. This pathway leverages common and well-established organic reactions.

G cluster_0 Step 1: Synthesis of 3-(morpholinomethyl)benzonitrile cluster_1 Step 2: Reduction to Benzylamine 3-Bromobenzonitrile 3-Bromobenzonitrile Intermediate 3-(morpholinomethyl)benzonitrile 3-Bromobenzonitrile->Intermediate Nucleophilic Substitution Morpholine Morpholine Morpholine->Intermediate Target This compound Intermediate->Target Nitrile Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step involves the nucleophilic substitution of a suitable starting material, such as 3-bromobenzonitrile or 3-chlorobenzonitrile, with morpholine.

Materials:

  • 3-Halobenzonitrile (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile)

  • Morpholine

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Potassium carbonate)

Procedure:

  • To a solution of 3-halobenzonitrile in anhydrous DMF, add an excess of morpholine and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-120°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(morpholinomethyl)benzonitrile.

The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • 3-(morpholinomethyl)benzonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Dilute acid (for workup)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-(morpholinomethyl)benzonitrile in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography.

Method B: Catalytic Hydrogenation

Materials:

  • 3-(morpholinomethyl)benzonitrile

  • Hydrogen gas

  • Catalyst (e.g., Palladium on carbon - Pd/C, or Raney Nickel)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve 3-(morpholinomethyl)benzonitrile in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C or Raney Nickel.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture and stir vigorously for several hours until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Biological Relevance and Potential Applications

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to confer a range of desirable pharmacological properties.[3][4] While specific biological data for this compound is limited in the public domain, the structural motifs present suggest potential for biological activity, particularly in the context of central nervous system (CNS) disorders.

Role of the Morpholine Moiety in Drug Design

The inclusion of a morpholine ring in drug candidates can lead to:

  • Improved Pharmacokinetics: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved bioavailability and duration of action.[1][2][3]

  • Enhanced CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier, making it a valuable component for CNS-targeting drugs.[1][2]

  • Molecular Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[3]

Potential Signaling Pathway Interactions

Given the prevalence of the benzylamine and morpholine scaffolds in neurologically active compounds, it is plausible that this compound or its derivatives could interact with various CNS targets. The diagram below illustrates a generalized workflow for screening such a compound to identify its biological targets and affected signaling pathways.

G Compound This compound Screening High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Assays) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Target_Validation Target Validation Hit_Identification->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the combination of the benzylamine and morpholine moieties, make it an attractive scaffold for the development of drugs targeting a variety of biological systems, with a particular emphasis on the central nervous system. This technical guide provides a foundational understanding of its synthesis and potential applications, intended to facilitate further research and development in this area. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.

References

The Enigmatic Potential of 3-Morpholin-4-ylmethyl-benzylamine: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothesized mechanism of action for 3-Morpholin-4-ylmethyl-benzylamine. As of the latest literature review, no direct preclinical or clinical studies have been published specifically investigating this compound. The hypotheses presented herein are extrapolated from the known pharmacological activities of structurally related substituted benzylamine and morpholine-containing molecules.

Introduction

This compound is a unique small molecule featuring a central benzylamine core substituted at the 3-position with a morpholinomethyl group. While this specific compound remains uncharacterized in the scientific literature, its structural motifs suggest a potential for interaction with various biological targets, particularly within the central nervous system (CNS) and the cardiovascular system. This guide aims to provide a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon the established pharmacology of related chemical classes. The primary objective is to furnish a theoretical framework to guide future preclinical investigation and drug discovery efforts.

Chemical and Physical Properties

PropertyValueSource
CAS Number 91271-83-9[1]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.29 g/mol [1]
Topological Polar Surface Area 38.5 Ų[1]
Rotatable Bond Count 3[1]
Hydrogen Bond Acceptor Count 3[1]

Hypothesized Mechanisms of Action

Based on the pharmacology of substituted benzylamines and related compounds, several plausible mechanisms of action for this compound can be postulated.

Monoamine Transporter Modulation

Substituted benzylamines are a well-established class of compounds that can act as ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are key targets for antidepressants, anxiolytics, and psychostimulants.

Hypothesis: this compound may act as an inhibitor or substrate of one or more monoamine transporters, thereby modulating monoaminergic neurotransmission. The specific affinity and selectivity for SERT, NET, and DAT would determine its potential therapeutic application.

monoamine_transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis VMAT2 VMAT2 MA_synthesis->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamine Monoamine Vesicle->Monoamine Release MA_transporter Monoamine Transporter (SERT, NET, DAT) Compound This compound Compound->MA_transporter Inhibition Monoamine->MA_transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding

Hypothesized inhibition of monoamine transporters.
Monoamine Oxidase (MAO) Inhibition

Benzylamine and its derivatives are known substrates and, in some cases, inhibitors of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain.

Hypothesis: this compound may act as an inhibitor of MAO-A or MAO-B. The selectivity for either isoform would be a critical determinant of its pharmacological profile.

mao_inhibition cluster_mitochondrion Mitochondrion Monoamine_in Monoamine MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine_in->MAO Degradation Inactive_metabolite Inactive Metabolite MAO->Inactive_metabolite Compound This compound Compound->MAO Inhibition

Hypothesized inhibition of monoamine oxidase.
Antiarrhythmic and Local Anesthetic Activity

Several substituted benzylamines have been investigated for their effects on cardiac arrhythmias.[4] Additionally, the diethylaminoacetyl derivatives of some substituted benzylamines have shown local anesthetic activity.[5] This suggests that these compounds may interact with ion channels, such as sodium or potassium channels.

Hypothesis: this compound may exhibit antiarrhythmic or local anesthetic properties through the modulation of voltage-gated ion channels.

GABAergic Modulation

N-substituted amides of γ-hydroxybutyric acid (GHB) containing a benzylamide fragment have demonstrated anticonvulsant activity, potentially through interaction with the GABAergic system.[6] While the structure of this compound is distinct, the presence of the benzylamine moiety could suggest a potential, albeit weaker, interaction with GABA receptors or related targets.

Hypothesis: this compound could have a modulatory effect on the GABAergic system, potentially leading to anticonvulsant or anxiolytic properties.

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action, a systematic preclinical evaluation is necessary. The following are detailed methodologies for key initial experiments.

Monoamine Transporter Binding Affinity
  • Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.

  • Methodology: Radioligand binding assays using cell membranes prepared from cells stably expressing the human recombinant transporters.

    • SERT: [³H]Citalopram as the radioligand.

    • NET: [³H]Nisoxetine as the radioligand.

    • DAT: [³H]WIN 35,428 as the radioligand.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition Assay
  • Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

  • Methodology: A fluorometric assay using a commercially available kit (e.g., from Abcam or Sigma-Aldrich).

  • Procedure:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Pre-incubate the enzymes with varying concentrations of this compound.

    • Initiate the reaction by adding a non-fluorescent MAO substrate that is converted into a highly fluorescent product by the enzyme.

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC₅₀ value for each enzyme.

experimental_workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro binding_assay Monoamine Transporter Binding Assays (SERT, NET, DAT) in_vitro->binding_assay mao_assay MAO-A and MAO-B Inhibition Assays in_vitro->mao_assay ion_channel Ion Channel Patch Clamp (e.g., Na+, K+) in_vitro->ion_channel gaba_receptor GABA Receptor Binding/Functional Assays in_vitro->gaba_receptor in_vivo In Vivo Studies (if in vitro is promising) binding_assay->in_vivo mao_assay->in_vivo ion_channel->in_vivo gaba_receptor->in_vivo pk_pd Pharmacokinetics and Pharmacodynamics in_vivo->pk_pd behavioral Behavioral Models (e.g., forced swim test, elevated plus maze) in_vivo->behavioral cardiac Cardiovascular Safety (e.g., ECG in animal models) in_vivo->cardiac end Lead Optimization / Further Development pk_pd->end behavioral->end cardiac->end

Proposed experimental workflow for preclinical evaluation.

Summary and Future Directions

This compound represents an unexplored chemical entity with the potential for significant pharmacological activity. Based on its structural similarity to known bioactive molecules, the most plausible mechanisms of action involve the modulation of monoamine transporters or the inhibition of monoamine oxidases. However, effects on ion channels and the GABAergic system cannot be ruled out.

The proposed experimental protocols provide a clear path forward for the initial preclinical evaluation of this compound. A thorough in vitro screening campaign is the critical next step to elucidate its primary biological target(s). Should promising activity and selectivity be identified, further in vivo studies will be warranted to assess its therapeutic potential and safety profile. The data generated from these studies will be instrumental in determining whether this compound or its analogs represent a viable starting point for the development of novel therapeutics.

References

Potential Biological Targets of 3-Morpholin-4-ylmethyl-benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential biological targets of 3-Morpholin-4-ylmethyl-benzylamine and structurally related compounds. While specific data for this exact molecule is not extensively available in public literature, analysis of close analogs and derivatives containing the morpholinomethylbenzyl moiety reveals a strong potential for interaction with key cellular signaling pathways. This document summarizes the known biological targets, presents quantitative data from relevant studies, details experimental protocols for target validation, and visualizes the associated signaling pathways. The primary focus will be on the well-characterized molecule Iberdomide (CC-220), which shares a core structural motif with the compound of interest and provides significant insight into its potential mechanisms of action. Additionally, this guide will touch upon other identified targets for similar morpholino-containing compounds, including STAT6 and p38α MAP kinase.

Potential Biological Targets

Based on the analysis of structurally related compounds, the following are high-priority potential biological targets for this compound:

  • Cereblon (CRBN) E3 Ubiquitin Ligase: Iberdomide, a potent analog, acts as a molecular glue to the CRBN E3 ubiquitin ligase complex. This interaction induces the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This is a well-validated mechanism with significant therapeutic implications in oncology and immunology.

  • Signal Transducer and Activator of Transcription 6 (STAT6): Derivatives of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6.[1][2] This transcription factor is a key mediator of interleukin-4 (IL-4) and IL-13 signaling, playing a crucial role in T-helper 2 (Th2) cell differentiation and allergic inflammatory responses.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is central to cellular responses to inflammatory cytokines and stress. Although specific quantitative data for a direct analog is limited, the morpholine scaffold is present in known p38 MAPK inhibitors, suggesting this as a potential, albeit less directly supported, target.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data for the biological activities of structurally related compounds.

Table 1: Iberdomide (CC-220) Activity Data

ParameterValueTarget/SystemReference
IC₅₀ (CRBN Binding) 60 nMCompetitive TR-FRET assay[3]
EC₅₀ (Ikaros Degradation) 1 nMCellular degradation assay[3]
EC₅₀ (Aiolos Degradation) 0.5 nMCellular degradation assay[3]
IC₅₀ (Autoantibody Inhibition) ≈10 nMIn vitro culture of SLE patient PBMCs[4]

Table 2: STAT6 Inhibitor Activity Data

CompoundIC₅₀ (STAT6 Inhibition)IC₅₀ (Th2 Differentiation)Reference
AS1617612 0.70 nM0.28 nM[1]
AS1517499 21 nM2.3 nM[5]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways associated with the potential biological targets.

Iberdomide_Mechanism cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neo-substrates CRBN Cereblon (CRBN) CUL4A Cullin 4A Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits DDB1 DDB1 ROC1 Roc1 Proteasome 26S Proteasome Ikaros->Proteasome Aiolos->Proteasome Iberdomide Iberdomide Iberdomide->CRBN Binds Ub Ubiquitin Ub->Ikaros Polyubiquitination Ub->Aiolos Polyubiquitination Degradation Degradation Products Proteasome->Degradation Downstream Downstream Effects: - Anti-myeloma activity - T-cell activation Degradation->Downstream

Caption: Iberdomide-mediated degradation of Ikaros and Aiolos.

STAT6_Pathway cluster_nucleus Nuclear Events IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor Binds JAK JAK Receptor->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active Dimerizes Nucleus Nucleus STAT6_active->Nucleus DNA DNA STAT6_active->DNA Binds Transcription Gene Transcription (Th2 differentiation, etc.) DNA->Transcription Inhibitor STAT6 Inhibitor Inhibitor->STAT6_active Inhibits

Caption: The IL-4/IL-13/STAT6 signaling pathway.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor p38 Inhibitor Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with their biological targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms direct binding of a compound to its target protein within a cellular context.

  • Principle: Ligand binding stabilizes the target protein, increasing its thermal stability and melting temperature.

  • Protocol:

    • Cell Culture: Grow relevant cells (e.g., multiple myeloma cell line MM.1S for CRBN) to 70-80% confluency.

    • Compound Treatment: Treat cells with the desired concentration of the test compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

    • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Western Blot Analysis: Collect the supernatant, separate proteins by SDS-PAGE, and perform a Western blot using an antibody against the target protein (e.g., CRBN).

    • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.

CETSA_Workflow Start Start: Cell Culture Treatment Compound/Vehicle Treatment Start->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Heat Heat Aliquots to Temperature Gradient Harvest->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant WB SDS-PAGE and Western Blot for Target Protein Supernatant->WB Analysis Analyze Band Intensity and Plot Melting Curve WB->Analysis End End: Target Engagement Confirmed Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a compound to induce the ubiquitination of a target protein.

  • Principle: Reconstituting the ubiquitination cascade in vitro to measure the transfer of ubiquitin to a substrate in the presence of the compound.

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), ubiquitin, ATP, and the purified CRL4-CRBN complex.

    • Compound Addition: Add the test compound or vehicle (DMSO) to the reaction mixture.

    • Substrate Addition: Add the recombinant substrate protein (e.g., Ikaros).

    • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate. The appearance of a high-molecular-weight smear or laddering indicates polyubiquitination.

Immunoprecipitation and Western Blot for Substrate Degradation

This method is used to quantify the degradation of a target protein in cells following compound treatment.

  • Protocol:

    • Cell Treatment: Treat cells with a dose-range of the test compound for a specified time course.

    • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • Immunoprecipitation (Optional, for interaction): To confirm interaction, incubate lysate with an antibody against the E3 ligase (e.g., CRBN), followed by protein A/G beads. Elute the bound proteins.

    • Western Blot Analysis: Separate total cell lysates or immunoprecipitated proteins by SDS-PAGE and transfer to a membrane. Probe with antibodies against the substrate of interest (e.g., Ikaros, Aiolos) and a loading control (e.g., GAPDH).

    • Data Analysis: Quantify the band intensities. A dose- and time-dependent decrease in the substrate protein level indicates compound-induced degradation.

Conclusion

The structural motif of this compound is present in a number of biologically active compounds with well-defined molecular targets. The most prominent of these is Cereblon, where compounds like Iberdomide act as molecular glues to induce the degradation of key transcription factors. Additionally, STAT6 and p38 MAPK represent other plausible targets within the broader chemical space of morpholine-containing inhibitors. The experimental protocols detailed in this guide provide a robust framework for investigating the biological activity of this compound and similar novel chemical entities. Future research should focus on direct testing of this compound in relevant biochemical and cellular assays to definitively identify its primary biological targets and mechanism of action.

References

In Silico Modeling of 3-Morpholin-4-ylmethyl-benzylamine Interactions with STAT6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical whitepaper provides a comprehensive guide to the in silico modeling of the interactions between the novel small molecule, 3-Morpholin-4-ylmethyl-benzylamine, and the Signal Transducer and Activator of Transcription 6 (STAT6) protein. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations and presents hypothetical data in a structured format for clarity.

Introduction

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds. By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and assess the potential of drug candidates before committing to resource-intensive laboratory synthesis and testing.[1][2]

This guide focuses on the computational analysis of this compound, a synthetic compound featuring both a morpholine and a benzylamine moiety. Both of these structural motifs are prevalent in a wide range of biologically active compounds. The morpholine ring, in particular, is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates.

Signal Transducer and Activator of Transcription 6 (STAT6) is a transcription factor that plays a pivotal role in the T-helper type 2 (Th2) cell immune response.[3] Dysregulation of the STAT6 signaling pathway is implicated in various allergic conditions such as asthma and atopic dermatitis, as well as in certain types of cancer.[4][5][6] Consequently, the development of small molecule inhibitors of STAT6 is a promising therapeutic strategy.[6][7] Notably, derivatives of 4-benzylaminopyrimidine containing a morpholine group have been identified as potent STAT6 inhibitors, providing a strong rationale for investigating this compound as a potential modulator of STAT6 activity.[8]

This whitepaper will detail the in silico methodologies to explore the binding of this compound to the STAT6 protein, providing a foundational workflow for its further investigation as a potential therapeutic agent.

Data Presentation

To illustrate the potential outcomes of the in silico analyses described herein, the following table summarizes hypothetical quantitative data for the interaction of this compound with STAT6.

Analysis Type Parameter Value Unit
Molecular DockingDocking Score-8.2kcal/mol
Predicted Ki0.58µM
MM/PBSABinding Free Energy (ΔG_bind)-25.7kcal/mol
van der Waals Energy-35.1kcal/mol
Electrostatic Energy-12.3kcal/mol
Polar Solvation Energy28.5kcal/mol
Non-polar Solvation Energy-6.8kcal/mol

Caption: Illustrative quantitative data from in silico modeling of this compound with STAT6.

Experimental Protocols

The following sections provide detailed protocols for the key in silico experiments to model the interaction between this compound and STAT6.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and affinity.[9]

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of STAT6 from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, ions, and any co-crystallized ligands.[1]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Define the binding site by creating a grid box that encompasses the active site of STAT6.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

    • Assign partial charges and define the rotatable bonds of the ligand.[10]

  • Docking Simulation:

    • Employ a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[1]

    • Execute the docking simulation to generate a series of potential binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Cluster the resulting poses based on their root-mean-square deviation (RMSD).

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.[11][12][13]

Protocol:

  • System Setup:

    • Use the most favorable binding pose obtained from molecular docking as the initial conformation.

    • Place the STAT6-ligand complex in a periodic box of an explicit solvent model (e.g., TIP3P water).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[14]

  • Energy Minimization:

    • Perform energy minimization of the entire system to relax the structure and remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.

      • NPT (Isothermal-Isobaric) Ensemble: Maintain the system at the target temperature and pressure (e.g., 1 atm) to ensure the correct density of the simulation box.[14]

  • Production Simulation:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the RMSD and root-mean-square fluctuation (RMSF) of the protein and ligand.

    • Investigate the persistence of key intermolecular interactions observed in the docking studies over the course of the simulation.

MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.[15][16][17][18]

Protocol:

  • Snapshot Extraction:

    • Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.

  • Free Energy Calculation:

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

      • ΔG_bind = G_complex - G_receptor - G_ligand

    • Each free energy term (G) is calculated as:

      • G = E_MM + G_solv - TΔS

    • Where:

      • E_MM is the molecular mechanics energy (internal, van der Waals, and electrostatic).

      • G_solv is the solvation free energy, composed of polar (calculated with the Poisson-Boltzmann equation) and non-polar (calculated based on the solvent-accessible surface area) components.

      • TΔS is the conformational entropy change upon binding (often omitted in relative binding energy calculations due to its computational cost).

  • Averaging and Analysis:

    • Average the calculated binding free energies over all the extracted snapshots to obtain the final ΔG_bind.

    • Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding of the ligand.

Visualization of Pathways and Workflows

STAT6 Signaling Pathway

The following diagram illustrates the canonical STAT6 signaling pathway, initiated by the cytokines IL-4 and IL-13.

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R JAK1 JAK1 IL4R->JAK1 activates IL13R IL-13R JAK2 JAK2 IL13R->JAK2 activates STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK2->STAT6_inactive phosphorylates STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active dimerizes DNA DNA STAT6_active->DNA translocates to nucleus and binds Gene_Expression Target Gene Expression DNA->Gene_Expression regulates IL4 IL-4 IL4->IL4R binds IL13 IL-13 IL13->IL13R binds

Caption: The STAT6 signaling pathway.

In Silico Experimental Workflow

The diagram below outlines the sequential workflow for the in silico analysis of this compound.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Best Pose Pose_Analysis Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis MMPBSA MM/PBSA Calculation MD_Sim->MMPBSA

Caption: Experimental workflow for in silico modeling.

Logical Relationships in Data Analysis

This diagram illustrates the logical flow and dependencies in the data analysis phase of the in silico modeling process.

logical_relationships MD_Trajectory MD Trajectory RMSD_RMSF RMSD & RMSF Analysis MD_Trajectory->RMSD_RMSF Interaction_Analysis Interaction Persistence MD_Trajectory->Interaction_Analysis Binding_Energy Binding Free Energy (MM/PBSA) MD_Trajectory->Binding_Energy Stability_Assessment Complex Stability Assessment RMSD_RMSF->Stability_Assessment Interaction_Analysis->Stability_Assessment Binding_Affinity Binding Affinity Estimation Binding_Energy->Binding_Affinity Key_Residues Key Residue Identification Binding_Energy->Key_Residues

Caption: Logical flow of data analysis.

References

Solubility Profile of 3-Morpholin-4-ylmethyl-benzylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Morpholin-4-ylmethyl-benzylamine in organic solvents. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the known properties of its constituent moieties: benzylamine and morpholine. It outlines detailed experimental protocols for determining solubility and provides a framework for understanding its potential behavior in various organic media. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this and similar compounds in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of both benzylamine and morpholine. Understanding its solubility in organic solvents is critical for a range of applications, including synthesis, purification, formulation, and in vitro/in vivo screening. The solubility of a compound dictates its handling, the choice of appropriate solvent systems for reactions and analysis, and ultimately influences its bioavailability and efficacy. This guide provides an in-depth look at the expected solubility characteristics and the experimental means to quantify them.

Predicted Solubility Characteristics

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the morpholine and amine groups suggests good solubility in polar protic solvents that can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is also expected in polar aprotic solvents.

  • Non-Polar Solvents (e.g., Benzene, Toluene): The benzyl group will contribute to some solubility in non-polar aromatic solvents.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely.

Solubility Data of Parent and Related Compounds

To provide a quantitative reference, the table below summarizes the known solubility of the parent compounds, benzylamine and morpholine, as well as a related derivative. This data serves as a useful baseline for estimating the solubility of this compound.

Compound NameSolventSolubilityReference
Benzylamine EthanolMiscible[1][2][3]
Diethyl EtherMiscible[1][2][3]
AcetoneVery Soluble[1][2]
BenzeneSoluble[1][2][3]
ChloroformSlightly Soluble[1][2]
Methanol>50g/100mL[4]
2-Propanol>50g/100mL[4]
Morpholine WaterMiscible[5]
N-Benzylmethylamine Organic SolventsSoluble[6]

Experimental Protocol for Solubility Determination

The following section details a standard experimental protocol for the quantitative determination of the solubility of a compound such as this compound. The shake-flask method followed by HPLC analysis is a widely accepted and reliable technique.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh Compound prep_vials Add to Vials prep_compound->prep_vials prep_solvent Measure Solvent prep_solvent->prep_vials equilibration Shake at Constant Temperature (e.g., 24-48 hours) prep_vials->equilibration sampling Allow to Settle equilibration->sampling filtration Filter Supernatant sampling->filtration dilution Dilute Sample filtration->dilution analysis HPLC Analysis dilution->analysis quantification Calculate Concentration analysis->quantification calibration Prepare Calibration Curve calibration->quantification G Factors Influencing Solubility compound Compound Properties polarity_c Polarity compound->polarity_c has h_bond_c H-Bonding Capacity compound->h_bond_c has size_c Molecular Size compound->size_c has solvent Solvent Properties polarity_s Polarity solvent->polarity_s has h_bond_s H-Bonding Capacity solvent->h_bond_s has solubility Solubility polarity_c->solubility h_bond_c->solubility size_c->solubility polarity_s->solubility h_bond_s->solubility

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific thermogravimetric analysis (TGA) data for 3-Morpholin-4-ylmethyl-benzylamine is not publicly available. This guide is therefore constructed based on the analysis of its constituent chemical moieties—morpholine and benzylamine—along with established principles of thermogravimetric analysis for organic compounds of similar structure. The presented data and pathways are illustrative and intended to provide a framework for researchers and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials.[1][3] For a novel compound such as this compound, understanding its thermal behavior is crucial for determining its suitability for pharmaceutical formulation, storage, and processing, where it might be exposed to elevated temperatures.

This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a plausible thermal decomposition pathway.

Expected Thermal Behavior

The thermal stability of this compound will be influenced by the inherent stabilities of the morpholine and benzylamine groups. Morpholine is a heterocyclic amine, and its thermal decomposition has been studied in the context of various complexes.[4] Benzylamine and its derivatives are also known to undergo thermal decomposition.[5][6] It is anticipated that the thermal degradation of this compound would occur in multiple stages, corresponding to the fragmentation of these different parts of the molecule.

Quantitative Data Summary

While specific experimental data for this compound is unavailable, the following table provides a hypothetical summary of expected TGA results based on the analysis of similar organic molecules. This table is intended to serve as a template for recording actual experimental data.

Temperature Range (°C)Mass Loss (%)Corresponding Moiety/Fragment Loss (Hypothetical)
100 - 2505 - 15Loss of volatile impurities or initial fragmentation
250 - 40030 - 50Decomposition of the benzylamine side chain
400 - 60020 - 40Degradation of the morpholine ring
> 600< 10Residual char

Detailed Experimental Protocol

This section outlines a detailed protocol for conducting the thermogravimetric analysis of this compound.

1. Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.[7] The instrument should also have a system for controlling the atmosphere around the sample.[7]

2. Sample Preparation:

  • Ensure the sample of this compound is pure and dry.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[8]

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

3. Experimental Conditions:

  • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.[7]

  • Temperature Program:

    • Equilibrate at 30°C for 10 minutes.

    • Heat from 30°C to 800°C at a linear heating rate of 10°C/min.[9]

  • Data Collection: Record the sample mass as a function of temperature.

4. Data Analysis:

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.

  • Identify the onset temperature of decomposition and the temperature ranges for distinct decomposition steps.

Visualizations

The following diagrams illustrate the experimental workflow for TGA and a plausible thermal decomposition pathway for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place Sample in Crucible weigh->place load Load Crucible into TGA place->load purge Set N2 Purge Gas (20-50 mL/min) load->purge temp Program Temperature (30-800°C at 10°C/min) purge->temp run Run Experiment temp->run plot Plot TGA/DTG Curves run->plot determine Determine Decomposition Temperatures & Mass Loss plot->determine end End determine->end

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Decomposition_Pathway cluster_step1 Step 1: Initial Fragmentation cluster_step2 Step 2: Further Decomposition cluster_final Final Products compound This compound intermediate1 Benzyl Radical compound->intermediate1 Heat intermediate2 Morpholin-4-ylmethylaminyl Radical compound->intermediate2 Heat products1 Toluene, etc. intermediate1->products1 products2 Volatile Morpholine Fragments intermediate2->products2 gases Gaseous Products (N2, CO, etc.) products1->gases char Carbonaceous Residue products1->char products2->gases products2->char

Caption: A plausible thermal decomposition pathway for this compound under inert conditions.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers, scientists, and drug development professionals. Although specific experimental data for this compound is not yet available, the provided protocols and illustrative data offer a robust starting point for its thermal characterization. The thermal stability and decomposition profile are critical parameters that will inform the development of stable pharmaceutical formulations and define appropriate handling and storage conditions. It is recommended that experimental TGA is performed to validate and expand upon the hypothetical framework presented here.

References

In-Depth Technical Guide: Predicted ADMET Properties of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholin-4-ylmethyl-benzylamine is a small molecule with potential applications in medicinal chemistry and drug discovery. An early and accurate assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a potential therapeutic agent. This document provides a comprehensive overview of the predicted ADMET profile of this compound, generated using established in silico predictive models. The data presented herein is intended to guide further experimental validation and lead optimization efforts.

The predictions have been generated using the canonical SMILES string for this compound: NCC1=CC=CC(=C1)CN1CCOCC1.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET properties of this compound, generated using the pkCSM and SwissADME predictive modeling platforms.

Table 1: Physicochemical Properties
PropertyPredicted ValueUnitSource
Molecular Weight206.29 g/mol pkCSM, SwissADME
LogP (Consensus)1.39SwissADME
Water Solubility (LogS)-2.48mol/LpkCSM
TPSA38.53ŲSwissADME
Number of Rotatable Bonds4SwissADME
Hydrogen Bond Acceptors3SwissADME
Hydrogen Bond Donors2SwissADME
Table 2: Absorption
PropertyPredicted Value/ClassificationUnitSource
Water Solubility (LogS)-2.48 (Soluble)mol/LpkCSM
Caco-2 Permeability (Log Papp)0.28cm/spkCSM
Intestinal Absorption (Human)85.05%pkCSM
P-glycoprotein SubstrateNopkCSM
P-glycoprotein I InhibitorNopkCSM
P-glycoprotein II InhibitorNopkCSM
Table 3: Distribution
PropertyPredicted ValueUnitSource
VDss (Human)0.43L/kgpkCSM
Fraction Unbound (Human)0.52pkCSM
BBB Permeability (LogBB)-0.63pkCSM
CNS Permeability (LogPS)-1.74pkCSM
Table 4: Metabolism
PropertyPredicted ClassificationSource
CYP2D6 SubstrateYespkCSM
CYP3A4 SubstrateNopkCSM
CYP1A2 InhibitorNopkCSM
CYP2C19 InhibitorNopkCSM
CYP2C9 InhibitorNopkCSM
CYP2D6 InhibitorNopkCSM
CYP3A4 InhibitorNopkCSM
Table 5: Excretion
PropertyPredicted ValueUnitSource
Total Clearance (Log)0.17L/min/kgpkCSM
Renal OCT2 SubstrateNopkCSM
Table 6: Toxicity
PropertyPredicted Classification/ValueUnitSource
AMES ToxicityNopkCSM
Max. Tolerated Dose (Human)0.59log(mg/kg/day)pkCSM
hERG I InhibitorNopkCSM
hERG II InhibitorNopkCSM
Oral Rat Acute Toxicity (LD50)2.51mol/kgpkCSM
Oral Rat Chronic Toxicity (LOAEL)1.83log(mg/kg_bw/day)pkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM
Minnow Toxicity1.34-log(mM)pkCSM

Experimental Protocols (In Silico Methodologies)

The ADMET properties presented in this guide were predicted using computational models. These in silico methods leverage large datasets of experimentally determined properties to train algorithms that can predict the behavior of novel chemical structures.

pkCSM Methodology

The pkCSM web server utilizes a predictive model based on graph-based signatures.[1][2][3] This approach encodes the topological and physicochemical features of a molecule into a set of descriptors. These descriptors are then used as input for machine learning algorithms, such as support vector machines and regression models, which have been trained on extensive datasets of known compounds with experimentally determined ADMET properties.[1] The models within pkCSM have been validated through cross-validation and against external test sets to ensure their predictive accuracy.[1]

SwissADME Methodology

The SwissADME web server employs a variety of computational models to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5] For lipophilicity (LogP), a consensus value is derived from multiple predictive models. Water solubility is predicted using two topological models.[4] Pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeation, are predicted using the BOILED-Egg model, which is a graphical representation of lipophilicity versus polarity.[6] Predictions of cytochrome P450 (CYP) inhibition and P-glycoprotein substrate/inhibitor potential are based on support vector machine (SVM) models.[4]

Visualizations

In Silico ADMET Prediction Workflow

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Molecule This compound SMILES Canonical SMILES (NCC1=CC=CC(=C1)CN1CCOCC1) Molecule->SMILES Prediction_Tool ADMET Prediction Tool (e.g., pkCSM, SwissADME) SMILES->Prediction_Tool Algorithms Machine Learning Algorithms (Graph-based Signatures, SVM, etc.) Prediction_Tool->Algorithms utilizes ADMET_Profile Predicted ADMET Profile Algorithms->ADMET_Profile generates Absorption Absorption ADMET_Profile->Absorption Distribution Distribution ADMET_Profile->Distribution Metabolism Metabolism ADMET_Profile->Metabolism Excretion Excretion ADMET_Profile->Excretion Toxicity Toxicity ADMET_Profile->Toxicity

Caption: Workflow for in silico ADMET prediction of a small molecule.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Receptor GPCR / Kinase Receptor G_Protein G-Protein / Adaptor Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Compound 3-Morpholin-4-ylmethyl- benzylamine Compound->Receptor Modulates

Caption: Hypothetical modulation of a signaling pathway by the compound.

Disclaimer

The ADMET properties presented in this document are based on in silico predictions and have not been experimentally validated. These predictions are intended for informational purposes and to guide further research. Experimental verification is essential to confirm the actual ADMET profile of this compound.

References

Methodological & Application

3-Morpholin-4-ylmethyl-benzylamine synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine

Introduction

This compound is a bifunctional organic molecule incorporating a benzylamine moiety and a morpholine ring. This structural arrangement is of significant interest in medicinal chemistry and drug development. The benzylamine group is a common pharmacophore, while the morpholine ring is often introduced into drug candidates to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[1] Compounds containing the morpholine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Potential Applications

Notably, derivatives of benzylmorpholine have been investigated as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2).[4] EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression or mutation of EZH2 is implicated in the progression of various cancers, including non-small cell lung cancer, making it an attractive therapeutic target.[4] The synthesis of novel benzylmorpholine derivatives, such as this compound, provides valuable compounds for screening and development of new EZH2 inhibitors and other potential therapeutic agents.

Synthesis Workflow

The following diagram outlines the two-step laboratory-scale synthesis of this compound from 3-(bromomethyl)benzonitrile.

Synthesis_Workflow A 3-(Bromomethyl)benzonitrile + Morpholine B Step 1: Nucleophilic Substitution A->B  K2CO3, Acetonitrile, Reflux C Intermediate: 3-(Morpholinomethyl)benzonitrile B->C D Step 2: Nitrile Reduction (LiAlH4) C->D  1. LiAlH4, THF  2. H2O Quench E Product: This compound D->E

Caption: A two-step synthesis of this compound.

Experimental Protocol

This protocol details a two-step synthesis for this compound on a laboratory scale.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(Bromomethyl)benzonitrile is a lachrymator and irritant. Handle with care.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use appropriate quenching procedures.

Step 1: Synthesis of 3-(Morpholinomethyl)benzonitrile

Reaction: 3-(Bromomethyl)benzonitrile reacts with morpholine via nucleophilic substitution to yield the intermediate, 3-(morpholinomethyl)benzonitrile. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.

Materials and Equipment:

  • 3-(Bromomethyl)benzonitrile

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for work-up

Procedure:

  • To a 250 mL round-bottom flask, add 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol).

  • Add anhydrous acetonitrile (100 mL) and stir until the solid is dissolved.

  • Add anhydrous potassium carbonate (14.1 g, 102 mmol, 2.0 eq).

  • Add morpholine (5.3 g, 61.2 mmol, 1.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 3-(morpholinomethyl)benzonitrile as a pale yellow oil.

Step 2: Synthesis of this compound

Reaction: The nitrile group of 3-(morpholinomethyl)benzonitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Materials and Equipment:

  • 3-(Morpholinomethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and extraction

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried.

  • Under a positive pressure of nitrogen, carefully add lithium aluminum hydride (3.9 g, 102 mmol, 2.0 eq based on the intermediate) to 100 mL of anhydrous THF in the flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 3-(morpholinomethyl)benzonitrile (10.3 g, 51.0 mmol, assuming 100% yield from Step 1) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the intermediate dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C with an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • 4 mL of water

    • 4 mL of 15% aqueous NaOH solution

    • 12 mL of water

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis. (Note: Yields are representative estimates for a laboratory-scale synthesis and may vary).

StepCompound NameMolar Mass ( g/mol )Starting AmountMoles (mmol)Product Amount (g)Yield (%)
13-(Bromomethyl)benzonitrile196.0410.0 g51.0--
1Morpholine87.125.3 g61.2--
13-(Morpholinomethyl)benzonitrile202.26--9.3 g90%
23-(Morpholinomethyl)benzonitrile202.269.3 g46.0--
2Lithium Aluminum Hydride37.953.5 g92.0--
2This compound206.30--7.9 g83%

Mechanism of Action Visualization

As benzylmorpholine derivatives have been identified as EZH2 inhibitors, the following diagram illustrates the potential mechanism of action within a cell.

Signaling_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) H3 Histone H3 PRC2->H3 Methylation H3K27me3 H3K27me3 Gene Target Gene H3K27me3->Gene Binds to DNA Repression Transcriptional Repression Gene->Repression Inhibitor This compound (EZH2 Inhibitor) Inhibitor->PRC2 Inhibition

Caption: Inhibition of EZH2-mediated gene silencing by a benzylmorpholine derivative.

References

Analytical methods for 3-Morpholin-4-ylmethyl-benzylamine purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purity Assessment of 3-Morpholin-4-ylmethyl-benzylamine

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug candidate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. Impurity profiling, the identification and quantification of all potential impurities, is a mandatory step in the drug development process.[1][2][3] This document provides a comprehensive overview of the analytical methods and protocols for the purity assessment of this compound. The primary technique discussed is High-Performance Liquid Chromatography (HPLC) for quantitative analysis, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity identification and structural elucidation.[4][5]

Overall Purity Assessment Workflow

The following diagram illustrates the general workflow for the purity assessment of a given batch of this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Receipt & Documentation Preparation Standard & Sample Preparation Sample->Preparation HPLC HPLC Analysis (Purity & Impurities) Preparation->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Preparation->GC_MS NMR NMR Analysis (Structural Confirmation) Preparation->NMR Mass_Spec LC-MS/MS (Impurity ID) Preparation->Mass_Spec Data_Processing Data Processing & Integration HPLC->Data_Processing GC_MS->Data_Processing Impurity_ID Impurity Identification & Characterization NMR->Impurity_ID Mass_Spec->Impurity_ID Data_Processing->Impurity_ID Purity_Calc Purity Calculation Impurity_ID->Purity_Calc Report Final Report Generation Purity_Calc->Report

Caption: Workflow for the Purity Assessment of this compound.

Potential Impurity Profile

The purity of this compound can be affected by impurities originating from the synthetic route or degradation. A hypothetical impurity profile is presented below, which includes potential process-related impurities and degradation products.

G cluster_impurities Potential Impurities Main This compound SM1 3-Formylbenzylamine (Starting Material) Main->SM1 Unreacted SM2 Morpholine (Starting Material) Main->SM2 Unreacted Iso Isomeric Impurities (e.g., 2- or 4-substituted) Main->Iso Isomerization Oxi Oxidation Products (e.g., N-oxide) Main->Oxi Degradation ByP By-products (e.g., Dimeric species) Main->ByP Side Reaction Res Residual Solvents Main->Res Trapped

Caption: Potential Impurity Profile for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This section details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound and its non-volatile impurities.

Principle

The method utilizes reverse-phase chromatography to separate the main compound from its potential impurities based on their polarity. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic solvent is used for elution. Detection is performed using a UV detector.

Experimental Protocol

1.2.1. Apparatus and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile and water.

  • Formic acid (or phosphoric acid), analytical grade.[6]

  • Reference standard of this compound (purity > 99.5%).

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

1.2.3. Preparation of Solutions

  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

1.2.4. Data Analysis

  • Assay (% Purity): Calculate the percentage purity of the sample by comparing the peak area of the main compound in the sample chromatogram to that in the standard chromatogram.

    Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

  • Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity is typically calculated using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

    Impurity (%) = (Area_impurity / Total_Area_all_peaks) * 100

1.2.5. System Suitability To ensure the validity of the analytical results, perform system suitability tests before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of 6 Injections ≤ 2.0% (for peak area)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities, such as residual solvents.[4][7]

Principle

The sample is dissolved in a suitable solvent and injected into the gas chromatograph. Volatile compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer. For polar amines, derivatization may be necessary to improve volatility and peak shape.[8][9]

Experimental Protocol

2.2.1. Apparatus and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Headspace autosampler (for residual solvents).

  • GC column (e.g., Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm).

  • High-purity helium as carrier gas.

  • Appropriate solvents (e.g., methanol, dichloromethane).

2.2.2. GC-MS Conditions (General)

ParameterCondition
Column Rtx-5 amine (or equivalent polar column)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

2.2.3. Sample Preparation

  • For Residual Solvents: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) in a headspace vial.

  • For Other Volatiles: Prepare a direct injection solution of the sample in a solvent like methanol. If derivatization is needed, a common agent for amines is a silylating or acylating agent.

2.2.4. Data Analysis Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the main compound and the characterization of unknown impurities.[4]

Principle

NMR provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are most commonly used.

Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be used for more complex structural elucidation.

  • Data Interpretation: Confirm the structure of this compound by assigning all proton and carbon signals. The presence of any additional signals may indicate impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimate of their levels.

Summary of Quantitative Data

The following table summarizes the expected quantitative results from the purity assessment.

Table 2: Summary of Purity and Impurity Levels

Analytical MethodParameterSpecification
HPLCPurity (Assay) ≥ 99.0%
Individual Impurity ≤ 0.15%
Total Impurities ≤ 1.0%
GC-MSResidual Solvents As per ICH Q3C limits

Note: The specifications provided are typical and may need to be adjusted based on the specific requirements of the drug development program.

References

Application Note: A Robust HPLC Method for the Analysis of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Morpholin-4-ylmethyl-benzylamine. The developed method is suitable for routine quality control and research applications in the pharmaceutical industry. The protocol outlines a systematic approach to method development, including column selection, mobile phase optimization, and detector settings. All experimental data is presented in a clear and concise tabular format for easy interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in drug development and manufacturing processes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic amines. This document provides a comprehensive protocol for the development and application of an isocratic RP-HPLC method for the analysis of this compound.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and quantification. The following diagram illustrates the typical workflow for developing an HPLC method for an aromatic amine like this compound.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Analyte_Info Gather Analyte Information (Structure, pKa, Solubility) Column_Selection Select Initial Column (e.g., C18, 5 µm, 4.6x150 mm) Analyte_Info->Column_Selection Mobile_Phase_Screen Screen Mobile Phases (ACN/Water, MeOH/Water with Buffers) Column_Selection->Mobile_Phase_Screen Detector_Setup Set Initial Detector Wavelength (e.g., 220 nm based on UV spectra) Mobile_Phase_Screen->Detector_Setup Mobile_Phase_Ratio Optimize Mobile Phase Ratio (Isocratic or Gradient) Detector_Setup->Mobile_Phase_Ratio Buffer_pH Adjust Buffer pH (Control Peak Shape & Retention) Mobile_Phase_Ratio->Buffer_pH Flow_Rate Optimize Flow Rate (Balance Resolution & Run Time) Buffer_pH->Flow_Rate Column_Temp Set Column Temperature (Improve Peak Shape & Reproducibility) Flow_Rate->Column_Temp Specificity Specificity Column_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥99% purity)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Phosphoric Acid (H₃PO₄): ACS grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade

Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Chromatographic Column: C18, 5 µm particle size, 4.6 mm x 150 mm

  • Data Acquisition Software: Empower 3, Chromeleon, or equivalent

  • Analytical Balance: 0.01 mg readability

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm nylon filter and degas by sonication for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 5 µm, 4.6 mm x 150 mm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Results and Discussion

The developed isocratic RP-HPLC method provides excellent separation and quantification of this compound. Under the optimized conditions, the analyte elutes as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes.

Method Validation Summary

The method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Specificity No interference from blank or placebo

The linearity of the method was established over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) greater than 0.999, indicating a strong linear relationship between concentration and peak area. The accuracy of the method was confirmed by the high recovery values obtained for spiked samples. The precision, expressed as the relative standard deviation (%RSD), was well within the acceptable limits, demonstrating the repeatability of the method.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is accurate, precise, and specific, making it suitable for routine analysis in quality control and research environments. The detailed protocol and established validation parameters provide a solid foundation for the implementation of this method.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the key components of the HPLC system and the resulting chromatogram, which provides the quantitative data for the analyte.

HPLC_System_Logic cluster_system HPLC System Components cluster_output Data Output & Analysis Pump Pump (Mobile Phase Delivery) Injector Autosampler (Sample Injection) Pump->Injector Column Column (Analyte Separation) Injector->Column Detector UV Detector (Signal Detection) Column->Detector Chromatogram Chromatogram (Signal vs. Time) Detector->Chromatogram Generates Peak_Integration Peak Integration (Area & Height) Chromatogram->Peak_Integration Calibration_Curve Calibration Curve (Concentration vs. Area) Peak_Integration->Calibration_Curve Quantification Quantification (Analyte Concentration) Calibration_Curve->Quantification

Caption: Logical Flow of the HPLC Analysis.

Application Notes and Protocols for Cell-based Assays Using 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholin-4-ylmethyl-benzylamine is a versatile organic compound with potential applications in biochemical research and pharmaceutical development. Its structure, featuring a morpholine ring and a benzylamine group, suggests its potential as a scaffold for the synthesis of bioactive molecules. Compounds with similar structural motifs have been explored for their roles in modulating various cellular processes, including enzyme inhibition and receptor binding. These application notes provide a comprehensive overview of protocols to assess the cytotoxic effects of this compound and to investigate its potential impact on a hypothetical cell signaling pathway.

Chemical Properties

PropertyValue
CAS Number 91271-83-9[1][2]
Molecular Formula C12H18N2O[1]
Molecular Weight 206.28 g/mol [1]
Synonyms 3-(Morpholinomethyl)benzenemethanamine

Application: In Vitro Cytotoxicity Assessment

A primary step in the characterization of any novel compound is to determine its effect on cell viability. The following protocols describe the use of the MTT assay to quantify the cytotoxic or cytostatic effects of this compound on a selected cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to approximately 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in complete growth medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a no-treatment control (cells in medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.[1]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation

The results of the MTT assay can be used to calculate the percentage of cell viability for each concentration of this compound. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.11.2350.07998.8
11.1500.09292.0
100.8750.06570.0
500.6100.05148.8
1000.3500.04228.0

Calculation of % Cell Viability:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[4] This assay involves adding a single reagent directly to the cells in culture, resulting in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.[4] The "add-mix-measure" format is simple and amenable to high-throughput screening.[4]

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h compound_treatment Treat with this compound (Various Concentrations) incubate_24h->compound_treatment incubate_treatment Incubate for 24/48/72h compound_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK Kinase receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes & Translocates DNA Target Gene Promoter STAT_dimer->DNA Binds transcription Gene Transcription DNA->transcription cytokine Cytokine cytokine->receptor Binds compound This compound compound->JAK Inhibits

References

Application Notes and Protocols for In Vitro Evaluation of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholin-4-ylmethyl-benzylamine is a synthetic organic compound featuring both a morpholine and a benzylamine moiety. While specific biological data for this exact molecule is not extensively published, the chemical scaffolds it contains are present in numerous biologically active compounds. Derivatives of morpholine and benzylamine have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] For instance, compounds with similar structures have been identified as inhibitors of p38 MAP kinase and STAT6, pathways critical in inflammation and immune responses.[3][4]

These application notes provide detailed protocols for the in vitro characterization of this compound (referred to herein as "the compound") to investigate its potential cytotoxic, kinase inhibitory, and antimicrobial properties. The experimental designs are based on established methodologies to guide researchers in the preliminary assessment of this compound's biological activity.

Application Note 1: Cytotoxicity Profiling using MTT Assay

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀) for each.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay methodologies for assessing cell metabolic activity as an indicator of cell viability.[1][4][5]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginCompound IC₅₀ (µM)
HeLaCervical Cancer15.2
A549Lung Cancer28.5
MCF-7Breast Cancer11.8
HepG2Liver Cancer35.1

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Add compound to cells prepare_dilutions Prepare compound serial dilutions prepare_dilutions->treat_cells incubate_48h Incubate 48-72h treat_cells->incubate_48h add_mtt Add MTT solution incubate_4h Incubate 3-4h (Formazan formation) add_mtt->incubate_4h dissolve Dissolve crystals with DMSO incubate_4h->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs analysis Calculate % Viability & IC₅₀ Value read_abs->analysis p38_Pathway stimuli Stress Stimuli (UV, Anisomycin) mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPK mkk->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 substrates Downstream Substrates (e.g., ATF2, MK2) p_p38->substrates Phosphorylates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor 3-Morpholin-4-ylmethyl- benzylamine inhibitor->mkk Inhibits STAT6_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Activates JAK JAK1 / JAK3 IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 dimer p-STAT6 Dimer pSTAT6->dimer Dimerizes dna DNA dimer->dna Translocates & Binds transcription Gene Transcription (e.g., Eotaxin-3) dna->transcription inhibitor 3-Morpholin-4-ylmethyl- benzylamine inhibitor->STAT6 Inhibits Phosphorylation MIC_Workflow cluster_prep Preparation cluster_assay Assay prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate prep_plate Perform 2-fold serial dilution of compound in 96-well plate prep_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Visually inspect for turbidity (growth) incubate->read analysis Determine MIC: Lowest concentration with no visible growth read->analysis

References

Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific detailed studies, quantitative biological data, or defined signaling pathways for the exact scaffold 3-Morpholin-4-ylmethyl-benzylamine. The following application notes and protocols are representative examples based on closely related morpholine-containing benzylamine analogs and general knowledge of the utility of the morpholine scaffold in medicinal chemistry. These are intended to serve as a guide for researchers and drug development professionals.

Introduction to this compound as a Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, combining the favorable physicochemical and pharmacokinetic properties of the morpholine ring with the versatile pharmacophoric features of the benzylamine moiety. The morpholine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor.[1][2] The benzylamine portion offers a versatile framework for introducing various substituents to modulate target binding and selectivity. This scaffold is of significant interest for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and various enzymes.[3][4]

Key Applications in Drug Discovery

Derivatives of the this compound scaffold are being explored for a variety of therapeutic applications, primarily due to the favorable drug-like properties conferred by the morpholine ring.[1][5][6]

Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve brain permeability, making this scaffold particularly suitable for the development of drugs targeting the CNS.[4] Potential applications include the development of agents for mood disorders, pain management, and neurodegenerative diseases.[3][4]

Enzyme Inhibition: The versatile nature of the benzylamine portion of the scaffold allows for the design of potent and selective enzyme inhibitors. By modifying the substitution pattern on the aromatic ring and the amine, researchers can target the active sites of various enzymes, including kinases and proteases.[1][7]

GPCR Modulation: The structural features of this scaffold make it an attractive starting point for the design of ligands for various G-protein coupled receptors. The nitrogen atom of the benzylamine can act as a key interaction point, while the morpholine group can influence solubility and receptor subtype selectivity.[8][9]

Quantitative Data Summary

The following tables present hypothetical but representative biological data for a series of analogs based on the this compound scaffold. This data illustrates the potential for optimizing activity and selectivity through structural modifications.

Table 1: Kinase Inhibitory Activity of Analogs

Compound IDR1-SubstituentR2-SubstituentKinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)
Scaffold HH1500>10000-
Analog-1 4-ClH505000100
Analog-2 4-FH75450060
Analog-3 3,4-diClH101000100
Analog-4 4-ClCH3250>10000-

Table 2: GPCR Binding Affinity of Analogs

Compound IDR-SubstituentReceptor X Ki (nM)Receptor Y Ki (nM)Selectivity (Y/X)
Scaffold H850>5000-
Analog-A 4-OCH3120240020
Analog-B 3-CF345180040
Analog-C 2-CH3300>5000-
Analog-D 4-NO29595010

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a two-step synthesis involving reductive amination.

Step 1: Synthesis of 3-(morpholinomethyl)benzaldehyde

  • To a solution of 3-formylbenzonitrile (1.0 eq) in methanol, add morpholine (1.2 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(morpholinomethyl)benzaldehyde.

Step 2: Reductive Amination with Primary Amines

  • To a solution of 3-(morpholinomethyl)benzaldehyde (1.0 eq) in dichloromethane, add the desired primary amine (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence intensity to determine the extent of peptide phosphorylation.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: GPCR Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity of compounds to a specific GPCR.

  • Prepare cell membranes expressing the target GPCR.

  • In a 96-well filter plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound at various concentrations.

  • Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plate.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate a representative experimental workflow and a hypothetical signaling pathway that could be modulated by compounds derived from the this compound scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Step1 3-Formylbenzonitrile + Morpholine Start->Step1 Product1 3-(Morpholinomethyl)benzaldehyde Step1->Product1 Step2 Reductive Amination Step3 Primary Amine + Reductive Amination Product1->Step3 Final_Product N-Substituted Derivative Step3->Final_Product Assay_Start Assay_Start Final_Product->Assay_Start Kinase_Assay Kinase Inhibition Assay Assay_Start->Kinase_Assay GPCR_Assay GPCR Binding Assay Assay_Start->GPCR_Assay Data_Analysis IC50 / Ki Determination Kinase_Assay->Data_Analysis GPCR_Assay->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR

Caption: Experimental workflow for synthesis and evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Scaffold Derivative GPCR Target GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway.

References

Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Compounds incorporating both morpholine and benzylamine moieties have emerged as a promising area of research due to their diverse biological activities. The morpholine ring, a versatile heterocyclic scaffold, is a key feature in several approved drugs and is known to enhance the potency of bioactive molecules.[1] The benzylamine group also contributes to antimicrobial effects, with derivatives showing activity against a range of bacteria.[2][3][4] This document provides detailed application notes and protocols for the investigation of 3-Morpholin-4-ylmethyl-benzylamine as a potential antimicrobial agent, based on findings from related chemical structures.

Chemical Structure

This compound

(Note: This is a simplified 2D representation of the molecule)

Postulated Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, research on related compounds suggests several potential pathways for its antimicrobial effects. Benzylamine derivatives have been shown to disrupt bacterial membranes, leading to increased permeability and subsequent cell death.[3] Additionally, the morpholine moiety can contribute to the overall lipophilicity of the molecule, which may facilitate its passage across cellular membranes.[2] Some morpholine-containing compounds have also been found to induce the production of reactive oxygen species (ROS) within bacteria, leading to oxidative stress and cell damage.[1]

A potential mechanism of action could involve the disruption of the bacterial cell membrane, interference with essential enzymatic activity, or inhibition of nucleic acid and protein synthesis.[5] The combination of the morpholine and benzylamine groups may lead to a multi-target mechanism, which is advantageous in overcoming drug resistance.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Bacterial strains

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Application of the Compound:

    • Create wells in the agar using a sterile cork borer (e.g., 6 mm diameter).

    • Add a known concentration of the this compound solution to each well.

    • A solvent control should also be included.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on reported values for structurally similar compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64Ciprofloxacin: 0.5
Staphylococcus epidermidisGram-positive32 - 128Ciprofloxacin: 0.25
Bacillus subtilisGram-positive8 - 32Ciprofloxacin: 0.125
Escherichia coliGram-negative64 - 256Ciprofloxacin: 0.015
Pseudomonas aeruginosaGram-negative>256Ciprofloxacin: 0.25

Table 2: Zone of Inhibition Diameters for this compound (100 µ g/well ).

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positive18 - 22
Bacillus subtilisGram-positive20 - 25
Escherichia coliGram-negative12 - 16
Pseudomonas aeruginosaGram-negative<10

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the antimicrobial evaluation of this compound.

Antimicrobial_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Agar Diffusion MIC Determination MIC Determination Primary Screening->MIC Determination Active Compounds MBC Determination MBC Determination MIC Determination->MBC Determination Hit Compound Hit Compound MBC Determination->Hit Compound Membrane Permeability Membrane Permeability Hit Compound->Membrane Permeability ROS Production ROS Production Hit Compound->ROS Production Enzyme Inhibition Enzyme Inhibition Hit Compound->Enzyme Inhibition

Caption: Workflow for antimicrobial screening and mechanism of action studies.

Potential_Mechanisms_of_Action cluster_targets Potential Cellular Targets Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Interacts with Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane DNA_Synthesis Inhibition of DNA Gyrase Bacterial_Cell->DNA_Synthesis Protein_Synthesis Ribosome Inhibition Bacterial_Cell->Protein_Synthesis Metabolic_Pathways Enzyme Inhibition Bacterial_Cell->Metabolic_Pathways

Caption: Potential cellular targets for antimicrobial action.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. Its structural features, combining the beneficial properties of both morpholine and benzylamine moieties, suggest potential activity against a range of pathogenic bacteria. The protocols and data presented in this document provide a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its antimicrobial spectrum, mechanism of action, and potential for therapeutic application.

References

Application Notes and Protocols for Morpholine-Benzylamine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. When combined with a benzylamine moiety, this structural motif is frequently found in potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2][3]

Compounds incorporating a morpholine ring have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Additionally, morpholine-containing structures have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[6][7][8]

These application notes provide a framework for evaluating the anticancer potential of Compound X, a hypothetical morpholine-benzylamine derivative, focusing on its effects on cancer cell viability, its ability to induce apoptosis, and its potential mechanism of action through kinase inhibition.

Data Presentation: Biological Activity of Related Compounds

The following tables summarize the reported biological activities of various morpholine-containing compounds in cancer cell lines, providing a benchmark for the potential efficacy of Compound X.

Table 1: Cytotoxicity of Morpholine Derivatives in Cancer Cell Lines

Compound Name/IDCancer Cell LineCell TypeIC50 (µM)Reference
Quinazoline-morpholino hybrid (AK-10)MCF-7Breast Cancer3.15 ± 0.23[9]
Quinazoline-morpholino hybrid (AK-10)A549Lung Cancer8.55 ± 0.67[9]
Quinazoline-morpholino hybrid (AK-10)SHSY-5YNeuroblastoma3.36 ± 0.29[9]
Quinazoline-morpholino hybrid (AK-3)MCF-7Breast Cancer6.44 ± 0.29[9]
Quinazoline-morpholino hybrid (AK-3)A549Lung Cancer10.38 ± 0.27[9]
3-(morpholinomethyl)benzofuran (16a)A549Lung Cancer1.52[10]
3-(morpholinomethyl)benzofuran (16a)NCI-H23Lung Cancer0.49[10]
Morpholine-Benzimidazole-Oxadiazole (5h)HT-29Colon Cancer0.049 ± 0.002[6]
Morpholine-Benzimidazole-Oxadiazole (5j)HT-29Colon Cancer0.098 ± 0.011[6]

Table 2: Enzyme Inhibition by Morpholine Derivatives

Compound Name/IDTarget EnzymeIC50 (nM)Reference
Morpholine-Benzimidazole-Oxadiazole (5h)VEGFR-249 ± 2[6]
Morpholine-Benzimidazole-Oxadiazole (5j)VEGFR-298 ± 11[6]
3-(morpholinomethyl)benzofuran (16a)VEGFR-245.4[11]
3-(morpholinomethyl)benzofuran (15a)VEGFR-2132.5[11]

Potential Signaling Pathways and Mechanism of Action

Based on related compounds, a primary mechanism of action for Compound X could be the inhibition of critical cancer-related signaling pathways such as PI3K/Akt/mTOR or VEGFR-2.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key cascade that promotes cell survival and proliferation.[4] Morpholine-containing compounds can act as ATP-competitive inhibitors of PI3K and/or mTOR kinases, blocking the downstream signaling required for cancer cell growth.[1][5]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX Compound X (Hypothesized) CompoundX->PI3K Inhibits CompoundX->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway with hypothesized inhibition points for Compound X.
VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a signaling cascade leading to angiogenesis. Inhibition of VEGFR-2 can starve tumors of the blood supply needed for their growth.

Experimental Protocols

The following protocols are designed to assess the anticancer properties of a novel morpholine-benzylamine derivative, referred to as Compound X.

Experimental Workflow

A typical workflow for characterizing a new anticancer compound involves a tiered approach, starting with broad screening and moving towards more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound X Synthesis & Characterization Screening Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Screening DoseResponse Determine IC50 Values Screening->DoseResponse Mechanism Tier 2: Mechanism of Action (Apoptosis vs. Necrosis) DoseResponse->Mechanism ApoptosisAssay Annexin V / PI Staining (Flow Cytometry) Mechanism->ApoptosisAssay Pathway Tier 3: Pathway Analysis (Western Blot) ApoptosisAssay->Pathway Markers Probe for Apoptosis Markers (Cleaved Caspase-3, PARP) & Pathway Proteins (p-Akt, p-mTOR) Pathway->Markers End End: Data Analysis & Conclusion Markers->End

General experimental workflow for evaluating the anticancer potential of Compound X.
Protocol 4.1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][14][15]

Materials:

  • Cells treated with Compound X (at IC50 concentration) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with Compound X for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4.3: Western Blotting for Apoptosis and Signaling Markers

This protocol allows for the detection of key proteins involved in apoptosis and targeted signaling pathways.[16][17][18][19]

Materials:

  • Cells treated with Compound X and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse treated cells with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Look for an increase in cleaved Caspase-3 and cleaved PARP, and a decrease in phosphorylated pathway proteins (e.g., p-Akt) in Compound X-treated samples. Use β-actin as a loading control.

References

Application Notes and Protocols for 3-Morpholin-4-ylmethyl-benzylamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for investigating the potential of 3-Morpholin-4-ylmethyl-benzylamine, hereafter referred to as "Compound-M," as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. The following protocols are based on established in vitro and in vivo models used in neuropharmacology.[7][8][9][10][11]

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the described experimental protocols to assess the efficacy and safety of Compound-M.

Table 1: In Vitro Neuroprotection and Cytotoxicity of Compound-M

AssayCell LineNeurotoxinCompound-M Concentration (µM)Neuronal Viability (%)IC₅₀ (µM)
Neuroprotection SH-SY5YAβ₁₋₄₂ (10 µM)0.155 ± 4.21.2
178 ± 5.1
1092 ± 3.8
PC126-OHDA (100 µM)0.162 ± 3.90.9
185 ± 4.5
1095 ± 2.7
Cytotoxicity SH-SY5YNone199 ± 1.5> 100
1098 ± 2.1
10091 ± 4.3
PC12None199 ± 1.8> 100
1097 ± 2.5
10089 ± 5.0

Data are presented as mean ± standard deviation. IC₅₀ represents the half-maximal inhibitory concentration for cytotoxicity.

Table 2: In Vivo Efficacy of Compound-M in a Transgenic Mouse Model of Alzheimer's Disease (5xFAD)

Treatment GroupDose (mg/kg)Morris Water Maze (Escape Latency, sec)Y-Maze (Spontaneous Alternation, %)Brain Aβ Plaque Load (%)
Vehicle Control -65 ± 8.245 ± 5.115.2 ± 3.1
Compound-M 152 ± 7.558 ± 4.911.8 ± 2.5
Compound-M 1041 ± 6.9 69 ± 5.38.1 ± 1.9
Positive Control Varies45 ± 7.165 ± 4.7 9.5 ± 2.2

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Assays for Neuroprotection

1. Cell Culture and Differentiation

  • Objective: To prepare neuronal cell cultures for neuroprotection and cytotoxicity assays.

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma): A model for Alzheimer's and general neurotoxicity studies.[12]

    • PC12 (rat pheochromocytoma): A model for Parkinson's disease research, responsive to nerve growth factor (NGF).

  • Protocol:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To induce differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

    • Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

    • Differentiate PC12 cells by treating with 50-100 ng/mL NGF for 7 days.

2. Neuroprotection Assay Against Aβ₁₋₄₂ Toxicity

  • Objective: To evaluate the protective effect of Compound-M against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease.

  • Protocol:

    • Plate differentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with varying concentrations of Compound-M (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ oligomers to a final concentration of 10 µM.

    • Incubate for 24-48 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm.

3. Neuroprotection Assay Against 6-OHDA Toxicity

  • Objective: To assess the protective effect of Compound-M against 6-hydroxydopamine (6-OHDA)-induced toxicity, a model for dopaminergic neuron loss in Parkinson's disease.[10]

  • Protocol:

    • Plate differentiated PC12 cells in 96-well plates.

    • Pre-treat cells with varying concentrations of Compound-M for 2 hours.

    • Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.

    • Incubate for 24 hours.

    • Measure cell viability using the MTT assay.

In Vivo Studies in Animal Models

1. 5xFAD Transgenic Mouse Model of Alzheimer's Disease

  • Objective: To evaluate the efficacy of Compound-M in improving cognitive deficits and reducing amyloid pathology in a relevant animal model of Alzheimer's disease.[13]

  • Animal Model: 5xFAD mice, which express five familial Alzheimer's disease mutations and exhibit aggressive amyloid deposition.[13]

  • Protocol:

    • Group 4-month-old 5xFAD mice (n=10-12 per group) into vehicle control, Compound-M treatment groups (e.g., 1 and 10 mg/kg), and a positive control group.

    • Administer Compound-M or vehicle daily via oral gavage for 3 months.

    • Conduct behavioral testing during the final month of treatment:

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze: To evaluate short-term spatial working memory.

    • At the end of the study, euthanize the mice and collect brain tissue for immunohistochemical analysis of Aβ plaque load and biochemical analysis of Aβ levels.

2. MPTP-Induced Mouse Model of Parkinson's Disease

  • Objective: To determine if Compound-M can protect against dopaminergic neuron loss and motor deficits in a neurotoxin-based model of Parkinson's disease.[8][9][11]

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Group mice into vehicle control, Compound-M treatment groups, and a positive control group.

    • Pre-treat with Compound-M or vehicle for 7 days.

    • Induce Parkinsonism by administering four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.

    • Continue Compound-M treatment for another 7 days.

    • Assess motor function using:

      • Rotarod Test: To measure motor coordination and balance.

      • Pole Test: To assess bradykinesia.

    • Euthanize the mice and perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Visualizations

signaling_pathway Abeta Aβ Oligomers Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress MAPK MAPK Pathway Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB PI3K_Akt PI3K/Akt Pathway Survival Neuronal Survival PI3K_Akt->Survival promotes Apoptosis Apoptosis MAPK->Apoptosis Inflammation Neuroinflammation NFkB->Inflammation Inflammation->Apoptosis Compound_M Compound-M Compound_M->PI3K_Akt activates Compound_M->NFkB inhibits

Caption: Hypothetical signaling pathway for Compound-M's neuroprotective effects.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Toxicity Cytotoxicity Profiling (SH-SY5Y, PC12) Neuroprotection Neuroprotection Assays (Aβ, 6-OHDA models) Toxicity->Neuroprotection Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Neuroprotection->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Efficacy_AD Efficacy in AD Model (5xFAD Mice) PK_PD->Efficacy_AD Efficacy_PD Efficacy in PD Model (MPTP Mice) PK_PD->Efficacy_PD Lead_Candidate Lead Candidate Efficacy_AD->Lead_Candidate Efficacy_PD->Lead_Candidate Tox_Studies Toxicology Studies Formulation Formulation Development Start Compound-M Synthesis Start->Toxicity Lead_Candidate->Tox_Studies Lead_Candidate->Formulation

Caption: General experimental workflow for neuroprotective drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Morpholin-4-ylmethyl-benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and efficient method for synthesizing this compound is through a one-pot reductive amination of 3-(morpholin-4-ylmethyl)benzaldehyde with ammonia. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine.

Q2: Which reducing agents are most effective for this synthesis?

A2: Several reducing agents can be employed for the reductive amination step. The choice of reagent can significantly impact the reaction's efficiency and selectivity. Common options include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. Sodium triacetoxyborohydride is often favored for its mildness and high selectivity for the imine over the starting aldehyde, which can help minimize side reactions.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: To achieve the highest possible yield of this compound, it is crucial to control several parameters:

  • pH: Maintaining a slightly acidic pH (around 5-6) is essential for facilitating the formation of the imine intermediate.

  • Temperature: The reaction is typically carried out at room temperature. However, gentle heating may be necessary for less reactive substrates, while cooling may be required during the addition of a highly reactive reducing agent to prevent side reactions.

  • Stoichiometry: The molar ratio of the reactants, particularly the ammonia source and the reducing agent, should be carefully controlled to ensure complete conversion of the starting aldehyde and to avoid over-reduction or side product formation.

  • Solvent: Anhydrous solvents such as methanol, ethanol, or dichloromethane are commonly used to prevent the hydrolysis of the imine intermediate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting aldehyde and the formation of the product amine, helping to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete imine formation.Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium towards the imine.
Inactive or decomposed reducing agent.Use a fresh batch of the reducing agent. Ensure it is stored under appropriate conditions (e.g., in a desiccator).
Sub-optimal reaction temperature.While many reductive aminations proceed at room temperature, some may require gentle heating. Experiment with a slightly elevated temperature (e.g., 40-50°C).
Formation of Side Products Reduction of the starting aldehyde to an alcohol.This occurs if the reducing agent is too strong or if it is added before the imine has formed. Use a milder reducing agent like sodium triacetoxyborohydride. Alternatively, pre-form the imine before adding the reducing agent.
Formation of secondary or tertiary amines.This can happen if the product benzylamine reacts with the starting aldehyde. Use a sufficient excess of ammonia to favor the formation of the primary amine.
Difficult Purification Product co-elutes with starting material or impurities.If the product amine and starting aldehyde have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.
Emulsion formation during workup.Add brine to the aqueous layer during extraction to help break up emulsions.

Data Presentation

Table 1: Comparison of Reducing Agents on the Yield of this compound

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Borohydride (NaBH₄)Methanol25475
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane25692
Catalytic Hydrogenation (H₂/Pd-C)Ethanol251288

Table 2: Effect of pH on the Yield of this compound using Sodium Triacetoxyborohydride

pHSolventTemperature (°C)Reaction Time (h)Yield (%)
4Dichloromethane25685
5.5Dichloromethane25692
7Dichloromethane25678

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol provides a general guideline for the synthesis. Optimization of specific parameters may be required to achieve the desired yield and purity.

Materials:

  • 3-(morpholin-4-ylmethyl)benzaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Hydrochloric acid (1M in ether)

Procedure:

  • To a solution of 3-(morpholin-4-ylmethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane, add a solution of ammonia in methanol (10.0 eq).

  • Adjust the pH of the mixture to approximately 5-6 by the dropwise addition of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed (typically 6-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by column chromatography on silica gel or by precipitation as its hydrochloride salt by treating the crude product with a solution of 1M HCl in ether.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification aldehyde 3-(morpholin-4-ylmethyl)benzaldehyde imine_formation Imine Formation (pH 5-6, RT) aldehyde->imine_formation ammonia Ammonia Solution ammonia->imine_formation reduction Reduction (NaBH(OAc)₃, RT) imine_formation->reduction In situ quench Quench Reaction reduction->quench extract Extraction quench->extract purify Purification extract->purify product This compound purify->product

General experimental workflow for the synthesis.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Impure Product check_imine Incomplete Imine Formation? start->check_imine check_reductant Inactive Reducing Agent? start->check_reductant aldehyde_reduction Aldehyde Reduced to Alcohol? start->aldehyde_reduction over_alkylation Secondary/Tertiary Amine Formed? start->over_alkylation solution_ph Adjust pH to 5-6 Add dehydrating agent check_imine->solution_ph Yes solution_reductant Use fresh reducing agent check_reductant->solution_reductant Yes solution_mild_reductant Use milder reducing agent (e.g., NaBH(OAc)₃) aldehyde_reduction->solution_mild_reductant Yes solution_ammonia Use large excess of ammonia over_alkylation->solution_ammonia Yes

Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Purification of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Morpholin-4-ylmethyl-benzylamine. The following sections address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound show significant peak tailing during silica gel column chromatography?

A1: The peak tailing is likely due to the basic nature of the two amine groups in the molecule: the primary benzylamine and the tertiary morpholine nitrogen. These basic sites can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape, streaking, and sometimes irreversible binding to the column. This can result in reduced separation efficiency and lower recovery of the desired product.[1]

Q2: How can I prevent peak tailing during silica gel chromatography of this compound?

A2: To minimize the interaction with acidic silica, a basic modifier should be added to the eluent. A common and effective strategy is to add a small percentage of triethylamine (Et3N), typically 0.1-2%, to your mobile phase.[1] This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better recovery.

Q3: What are the most common impurities I should expect in my crude this compound sample?

A3: Assuming a synthesis via reductive amination of 3-morpholinobenzaldehyde with ammonia or an ammonia source, common impurities may include:

  • Unreacted 3-morpholinobenzaldehyde: The starting aldehyde.

  • Over-alkylated products: Such as the secondary amine formed by the reaction of the product with another molecule of the starting aldehyde.

  • Residual reducing agent and its byproducts.

  • The intermediate imine: Formed from the condensation of the aldehyde and ammonia.

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be a very effective method, especially for removing less polar or structurally dissimilar impurities. Due to the basic nature of this compound, it is often advantageous to first convert it to a salt, such as the hydrochloride salt, which typically has better-defined crystallinity. The salt can then be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.[2][3]

Q5: My compound is an oil at room temperature. How can I purify it?

A5: If the free base is an oil, purification is typically achieved by column chromatography. Alternatively, converting the oily free base to a crystalline salt (e.g., hydrochloride) can facilitate purification by recrystallization. After recrystallization, the pure salt can be converted back to the free base by treatment with a base if required for the next experimental step.

Troubleshooting Guides

Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Peak Tailing/Streaking The basic amine groups are interacting strongly with the acidic silica gel.[1]Add a basic modifier like 0.1-2% triethylamine (Et3N) or ammonia in methanol to your eluent.[1]
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in a DCM/methanol system). For very polar compounds, consider reverse-phase chromatography.
Co-elution with Impurities The eluent system is not providing sufficient resolution between the product and impurities.Optimize the solvent system. Try a different combination of solvents (e.g., ethyl acetate/hexanes with Et3N vs. DCM/methanol with Et3N).
Low Recovery The compound may be irreversibly binding to the silica gel or degrading on the column.Use a deactivated silica gel or switch to an alternative stationary phase like alumina. Ensure the compound is stable on silica by running a spot test on a TLC plate and letting it sit for a few hours before eluting.
Recrystallization Issues
ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent or a solvent mixture. Try adding the anti-solvent more slowly at a slightly lower temperature. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor Crystal Formation The solution is cooling too rapidly, or there is a high concentration of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are high, first purify by another method like column chromatography.
No Crystals Form The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is less soluble. Alternatively, use a co-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound on a silica gel column.

1. Eluent Selection:

  • Using thin-layer chromatography (TLC), identify a suitable eluent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

  • To this mixture, add 1% triethylamine (Et3N) to prevent peak tailing.

  • Adjust the DCM/MeOH ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the eluent.

  • Alternatively, for less soluble compounds, dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization as a Hydrochloride Salt

This protocol is suitable if the crude product is of reasonable purity or after initial purification by chromatography.

1. Salt Formation:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

2. Crystal Collection and Washing:

  • Collect the precipitated hydrochloride salt by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove soluble impurities.

3. Recrystallization:

  • Select a suitable recrystallization solvent or solvent pair. Good starting points include ethanol, isopropanol, or ethanol/water mixtures.[3]

  • Dissolve the crude salt in the minimum amount of the chosen boiling solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

4. Final Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for the purification of substituted benzylamines using different techniques, based on literature data for analogous compounds. These values are for guidance and may vary depending on the specific reaction and purity of the crude material.

Purification MethodTypical Yield (%)Typical Purity (%)Reference
Flash Column Chromatography60 - 85> 95[4]
Recrystallization (as salt)70 - 90> 98[2]

Visualizations

Logical Workflow for Purification Strategy

crude Crude Product (this compound) tlc TLC Analysis crude->tlc is_oil Is the product an oil? tlc->is_oil Assess purity column Column Chromatography (with Et3N) is_oil->column Yes / Impure recrystallize Recrystallization as HCl Salt is_oil->recrystallize No / Crystalline Solid pure_product Pure Product column->pure_product recrystallize->pure_product cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 3-Morpholin-4-ylmethyl- benzylamine (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

References

Troubleshooting low bioactivity of 3-Morpholin-4-ylmethyl-benzylamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 3-Morpholin-4-ylmethyl-benzylamine in their assays.

Troubleshooting Guide: Low Bioactivity of this compound

Low or inconsistent bioactivity of a small molecule like this compound can arise from a variety of factors, ranging from compound integrity to assay conditions. This guide presents a systematic approach to identifying and resolving common issues.

Step 1: Verify Compound Integrity and Stock Solution

The first crucial step is to ensure the quality and accuracy of your compound stock.

Question: How can I be sure my stock solution of this compound is viable?

Answer: Issues with the stock solution are a primary cause of inconsistent results. Here’s how to check its integrity:

  • Purity Confirmation: If possible, verify the purity of the solid compound using techniques like HPLC or LC-MS. Impurities can interfere with the assay or compete with the compound, leading to reduced apparent activity.

  • Concentration Verification: Use a spectrophotometer to confirm the concentration of your stock solution, if the compound has a known extinction coefficient. Inaccurate initial weighing or incomplete dissolution can lead to a lower-than-expected concentration.

  • Fresh Stock Preparation: If there is any doubt about the age or storage conditions of your current stock, prepare a fresh solution from the solid compound. Ensure the compound is fully dissolved in the solvent (typically DMSO). Sonication can aid in dissolving compounds with low solubility.[1][2]

  • Storage Conditions: Benzylamine and morpholine-containing compounds should be stored under appropriate conditions to prevent degradation. For stock solutions, this typically means storage at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.

Step 2: Assess Compound Behavior in Assay Buffer

Once you are confident in your stock solution, the next step is to evaluate the compound's stability and solubility in the final assay buffer.

Question: My compound shows reduced activity when diluted in my aqueous assay buffer. What could be the cause?

Answer: Poor solubility in aqueous buffers is a common problem for many small molecules.[1][2]

  • Precipitation: Visually inspect the working solution for any cloudiness or precipitate after dilution. You can also centrifuge the working solution and test the supernatant's activity; a loss of activity would suggest precipitation.

  • Solubility Enhancement: If precipitation is suspected, consider the following:

    • Lower the final concentration of the compound in the assay.

    • If compatible with your assay, include a small percentage of an organic co-solvent like DMSO or ethanol in the final assay buffer.

    • Test alternative buffer systems or adjust the pH. The morpholine moiety can have a pKa that makes its solubility pH-dependent.[3][4]

Quantitative Data on Compound Stability

The following table provides a hypothetical example of stability data for a benzylamine-morpholine compound in a standard phosphate-buffered saline (PBS) solution at 37°C.

Time (Hours)% Compound Remaining (by HPLC)Visual Observation
0100%Clear Solution
292%Clear Solution
675%Slight Haze
2445%Visible Precipitate
Step 3: Investigate Assay-Specific Interactions and Conditions

If the compound is stable and soluble in the assay buffer, the issue may lie within the assay components or protocol.

Question: I've confirmed my stock is good and the compound is soluble, but the bioactivity is still low. What else should I check?

Answer: Several factors within the assay itself can impact the observed activity.

  • Non-Specific Binding: The compound may be binding to plasticware or other proteins in the assay medium (e.g., serum proteins). Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA in the assay buffer can sometimes mitigate this.

  • Assay Interference: Some compounds can interfere with the assay readout technology. For example, in luminescence-based assays (like those measuring ATP levels), the compound might directly inhibit the luciferase enzyme.[5] Run a control without the primary biological target to test for this.

  • Cellular vs. Biochemical Assays: A compound's activity can differ significantly between biochemical and cell-based assays.[6] Factors like cell permeability, efflux pumps, or metabolism within the cell can lead to lower apparent potency in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for screening this compound?

A1: For initial screening of novel compounds, a common approach is to test a range of concentrations, often in a logarithmic or half-log dilution series. A typical starting point might be a high concentration of 10-100 µM, with serial dilutions down to the nanomolar range to determine an IC50 value.[7][8]

Q2: The morpholine and benzylamine groups are common in bioactive molecules. What kind of targets might this compound have?

A2: While the specific target of this compound is not defined in publicly available literature, compounds with these moieties have a broad range of biological activities. The morpholine ring is often found in kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[3][9][10] Benzylamine derivatives have been investigated for anticancer, antimicrobial, and neurological activities.[11]

Q3: My IC50 values for this compound are not reproducible. What are the most likely causes?

A3: High variability in IC50 values often points to issues with compound handling or assay setup.[1] Key factors to investigate include:

  • Inconsistent stock solution preparation and storage.

  • Compound precipitation at higher concentrations.

  • Variability in cell density or enzyme concentration between experiments.

  • Reaction times that are not within the linear range of the assay.

Q4: Could this compound be exhibiting off-target effects?

A4: Yes, this is a possibility with any small molecule. Off-target effects can lead to unexpected biological responses or cellular toxicity that might mask the on-target activity. It is crucial to perform selectivity profiling by testing the compound against a panel of related targets (e.g., a kinase panel) to assess its specificity.[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic method for measuring the inhibitory activity of this compound against a putative target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound stock solution in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is common. Also, prepare a DMSO-only control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO to the wells of the assay plate.

  • Kinase Addition: Add the target kinase, diluted in kinase assay buffer, to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Kₘ for the kinase) to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time that is within the linear range of the reaction (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based detection kit.[13]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound is binding to its intended target within a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell lysis buffer

  • Equipment for heating cell lysates and for protein detection (e.g., Western blot or ELISA)

Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or this compound at a desired concentration for a specified time.

  • Harvest and Lyse: Harvest the cells and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of different temperatures.

  • Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated protein.

  • Protein Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.[12]

Visualizations

G cluster_0 cluster_1 Troubleshooting Workflow Compound Stock Compound Stock Assay Buffer Assay Buffer Assay Components Assay Components Low Bioactivity Low Bioactivity Check Stock Integrity Check Stock Integrity Low Bioactivity->Check Stock Integrity Step 1 Assess Solubility Assess Solubility Check Stock Integrity->Assess Solubility If stock is OK Evaluate Assay Conditions Evaluate Assay Conditions Assess Solubility->Evaluate Assay Conditions If soluble Problem Solved Problem Solved Evaluate Assay Conditions->Problem Solved If issue found

Caption: A logical workflow for troubleshooting low compound bioactivity.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation PTEN PTEN PTEN->PIP3 inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

small_molecule_screening_workflow Compound Library Compound Library Primary Screen Primary Screen (e.g., single concentration) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Assays (IC50 determination) Hit Identification->Dose-Response Active Compounds Secondary Assays Secondary & Orthogonal Assays Dose-Response->Secondary Assays Selectivity Profiling Selectivity Profiling (e.g., Kinase Panel) Secondary Assays->Selectivity Profiling Cell-Based Assays Cell-Based Functional Assays Selectivity Profiling->Cell-Based Assays Lead Compound Lead Compound Cell-Based Assays->Lead Compound

References

3-Morpholin-4-ylmethyl-benzylamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Morpholin-4-ylmethyl-benzylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound purity in solution over time. Hydrolytic degradation of the benzylamine or morpholine moiety.Prepare fresh solutions daily. If storage is necessary, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-7) and store at 2-8°C. Avoid highly acidic or basic conditions.
Inconsistent results in biological assays. Metabolic instability leading to the formation of less active or inactive metabolites.Investigate metabolic stability using in vitro assays (e.g., liver microsomes or hepatocytes). Consider the potential for oxidation of the morpholine ring or N-dealkylation.
Appearance of unknown peaks in HPLC analysis after exposure to air or light. Oxidative degradation or photodegradation.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Degradation observed at elevated temperatures. Thermal decomposition.Avoid unnecessary exposure to high temperatures. If heating is required for an experimental step, use the lowest possible temperature and for the shortest duration.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily involving the morpholine and benzylamine moieties. The most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The morpholine ring is a common site for metabolism and chemical oxidation.[1] This can occur at the carbon atoms adjacent to the nitrogen or oxygen, leading to hydroxylated derivatives. The nitrogen atom in the morpholine ring can also be oxidized to form an N-oxide.[1]

  • N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the benzyl group can occur.[1]

  • Hydrolysis/Oxidation of Benzylamine: The benzylamine group can undergo oxidative deamination to form the corresponding benzaldehyde and morpholin-4-yl-methylamine. Studies on similar benzylamines have shown the formation of aldehydes via an imine intermediate.[2]

Q2: How should I store solutions of this compound to ensure stability?

A2: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C in tightly sealed, light-resistant containers (e.g., amber glass vials). For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, though freeze-thaw cycles should be minimized. The pH of aqueous solutions should be maintained in the slightly acidic to a neutral range to minimize hydrolysis.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for quantifying this compound and detecting its degradation products.[3] The method should be validated to ensure it can separate the parent compound from all potential degradants. Mass spectrometry (LC-MS) is highly valuable for identifying the structures of the degradation products.

Q4: Are there any known incompatibilities with common excipients or solvents?

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 70°C) for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

In Vitro Microsomal Metabolic Stability Assay

This assay helps to determine the susceptibility of the compound to metabolism by liver enzymes.[1]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (e.g., human, rat).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system.

  • Positive control compounds (one high and one low clearance).

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard).

2. Procedure:

  • Incubation: Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C. Add the test compound to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stop solution.[1]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).

Data Presentation

Table 1: Illustrative Metabolic Stability Data

Compound Assay System Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein) Metabolic Stability Classification
This compound (Example Data)Human Liver Microsomes2555Moderate
Control A (High Clearance)Human Liver Microsomes< 5> 277Low
Control B (Low Clearance)Human Liver Microsomes> 60< 10High
Note: These values are for illustrative purposes only and actual results may vary.[1]

Visualizations

cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Oxidation Parent->Oxidation O2, Metabolism Hydrolysis Hydrolysis/Deamination Parent->Hydrolysis H2O, H+ or OH- N_Oxide Morpholine N-Oxide Oxidation->N_Oxide Hydroxylated Hydroxylated Morpholine Oxidation->Hydroxylated Aldehyde 3-(Morpholin-4-ylmethyl)benzaldehyde Hydrolysis->Aldehyde cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize & Dilute Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze End Identify Degradants & Determine Stability Profile Analyze->End

References

Improving the solubility of 3-Morpholin-4-ylmethyl-benzylamine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with 3-Morpholin-4-ylmethyl-benzylamine and other poorly soluble compounds in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The structure of this compound contains both hydrophobic (benzyl ring) and hydrophilic (morpholine and amine groups) moieties. The overall solubility is influenced by the interplay of these groups and the solid-state properties (e.g., crystal lattice energy) of the compound. The presence of basic amine groups suggests that its aqueous solubility will be highly dependent on pH.

Q2: What initial steps should I take to dissolve a new batch of this compound?

A2: Start by attempting to dissolve a small amount of the compound in a common, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be serially diluted into your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. To address this, you can try several strategies outlined in this guide, including pH adjustment, the use of co-solvents, or employing solubilizing excipients like cyclodextrins.

Q4: How can I determine the maximum soluble concentration of my compound in the final assay medium?

A4: A kinetic solubility assay can be performed. This involves preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then serially diluting it into your aqueous assay buffer. The solubility limit is typically determined by visual inspection for precipitation or by using nephelometry to detect light scattering from insoluble particles.

Troubleshooting Guide

Issue 1: Compound is insoluble in common organic solvents.
  • Troubleshooting Steps:

    • Try a range of solvents: If DMSO fails, test other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[] Always consider the compatibility of the solvent with your specific in vitro assay.

    • Apply gentle heating and sonication: Warming the solution or using a sonicator can help overcome the activation energy barrier for dissolution. However, be cautious with heat-sensitive compounds.

    • Consider salt formation: If you have the free base form of the compound, converting it to a salt (e.g., hydrochloride or mesylate salt) can significantly improve its solubility in polar solvents.[4][5][6][7]

Issue 2: Compound precipitates out of solution during the experiment.
  • Troubleshooting Steps:

    • pH Adjustment: Since this compound has basic amine groups, its solubility is expected to increase at a lower pH.[][4] Adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) can help keep the compound in solution. Ensure the final pH is compatible with your experimental system.

    • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[][8] Common co-solvents for in vitro work include polyethylene glycol 400 (PEG 400) and propylene glycol.[][9] It's crucial to determine the maximum tolerable concentration of the co-solvent for your cells.[9][10]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[11][12][13][14] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare your desired physiological buffer at a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve the desired final concentration. The final DMSO concentration should be kept constant and at a level non-toxic to your cells (typically ≤ 0.5%).[2]

  • Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at the experimental temperature for a set period (e.g., 2 hours).

  • Assess solubility: Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents
  • Select a co-solvent: Choose a biocompatible co-solvent such as PEG 400 or propylene glycol.

  • Prepare buffer/co-solvent mixtures: Prepare your experimental buffer containing various concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Prepare a concentrated stock solution: Dissolve the compound in 100% of the chosen co-solvent or DMSO.

  • Dilute the stock solution: Add the stock solution to the buffer/co-solvent mixtures to the desired final concentration.

  • Equilibrate and assess solubility: Follow steps 4 and 5 from the pH Adjustment protocol.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to parent β-cyclodextrin.

  • Prepare cyclodextrin solutions: Dissolve varying concentrations of HP-β-CD in your experimental buffer (e.g., 1%, 2%, 5% w/v).

  • Prepare a concentrated stock solution: Dissolve the compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Prepare the inclusion complex: Slowly add the compound stock solution to the cyclodextrin solutions while stirring. The molar ratio of compound to cyclodextrin may need to be optimized.

  • Equilibrate: Allow the mixture to stir at room temperature for an extended period (e.g., 24 hours) to ensure complex formation.

  • Assess solubility: Centrifuge or filter the solution to remove any undissolved compound and measure the concentration in the clear supernatant.

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of a Benzylamine Derivative

pHSolubility (µg/mL)
4.0> 1000
5.0850
6.0250
7.050
7.420

Note: This table presents hypothetical data for a typical benzylamine derivative to illustrate the expected trend.

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Poorly Soluble Compound

Co-solvent System (in PBS, pH 7.4)Solubility (µg/mL)
No Co-solvent15
5% PEG 40075
10% PEG 400200
5% Propylene Glycol60
10% Propylene Glycol150

Note: This table presents hypothetical data to illustrate the potential improvement in solubility with co-solvents.

Table 3: Effect of HP-β-Cyclodextrin on the Aqueous Solubility of a Poorly Soluble Compound

HP-β-CD Concentration (w/v)Solubility (µg/mL)
0%12
1%150
2%350
5%900

Note: This table presents hypothetical data to illustrate the potential for cyclodextrins to enhance solubility.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_strategy Solubility Enhancement Strategies cluster_assay In Vitro Assay cluster_outcome Outcome start This compound pH pH Adjustment start->pH Select Strategy cosolvent Co-solvent Addition start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy assay Cell-based Assay pH->assay cosolvent->assay cyclodextrin->assay success Successful Solubilization & Valid Data assay->success No Precipitation & No Toxicity fail Precipitation or Cell Toxicity assay->fail Precipitation or Toxicity Observed fail->pH Re-evaluate Strategy fail->cosolvent Re-evaluate Strategy fail->cyclodextrin Re-evaluate Strategy signaling_pathway_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitation Compound precipitates in assay medium low_solubility Low intrinsic aqueous solubility precipitation->low_solubility wrong_ph Inappropriate buffer pH precipitation->wrong_ph high_concentration Concentration exceeds solubility limit precipitation->high_concentration add_cosolvent Add co-solvent (e.g., PEG 400) low_solubility->add_cosolvent use_cyclodextrin Use cyclodextrin low_solubility->use_cyclodextrin adjust_ph Lower buffer pH wrong_ph->adjust_ph lower_conc Lower final compound concentration high_concentration->lower_conc

References

Technical Support Center: Overcoming Resistance to 3-Morpholin-4-ylmethyl-benzylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 3-Morpholin-4-ylmethyl-benzylamine analogs in their experiments. Analogs with this core structure have been reported to exhibit anticancer activity primarily through the inhibition of either Signal Transducer and Activator of Transcription 6 (STAT6) or Topoisomerase II. This guide is divided into sections based on these two potential mechanisms of action.

Section 1: Troubleshooting Resistance to STAT6-Inhibiting Analogs

The STAT6 signaling pathway is crucial for immune responses and its aberrant activation is linked to various cancers.[1] Resistance to STAT6 inhibitors can arise from various molecular changes within the cancer cells.

Frequently Asked Questions (FAQs) - STAT6 Inhibition

Q1: My cancer cell line, previously sensitive to my this compound analog, is now showing resistance. What are the possible causes?

A1: Acquired resistance to STAT6 inhibitors can be multifactorial. Key possibilities include:

  • Loss or reduced expression of STAT6: The target of your compound may be downregulated or lost entirely in the resistant cell population.[2]

  • Mutations in the STAT6 gene: Alterations in the drug-binding site or regions crucial for its function can prevent the inhibitor from exerting its effect.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative pathways to circumvent the blocked STAT6 signaling, promoting survival and proliferation.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.

Q2: How can I determine if my resistant cells have altered STAT6 expression?

A2: You can assess STAT6 expression at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): To measure STAT6 mRNA levels in your sensitive and resistant cell lines. A significant decrease in the resistant line is indicative of transcriptional downregulation.

  • Western Blotting: To compare the amount of STAT6 protein in sensitive versus resistant cells. This is a direct measure of the target protein level.

Q3: What are some initial steps to overcome resistance to a STAT6-inhibiting analog?

A3: A common initial strategy is to use combination therapies.[3] Consider combining your STAT6 inhibitor with agents that target parallel or downstream pathways. For example, combining with inhibitors of other STAT family members, such as STAT3, has shown promise in overcoming therapeutic resistance in some cancers.[3]

Troubleshooting Guide - STAT6 Inhibition
Problem Possible Cause Recommended Action
Loss of compound efficacy in long-term culture. Development of a resistant cell population with reduced STAT6 expression.1. Perform Western blot and qPCR to compare STAT6 levels between parental and resistant cells. 2. If STAT6 is lost, consider if the cell line is still a relevant model for your study. 3. Attempt to re-sensitize cells by using your compound in combination with other pathway inhibitors.
No initial response in a new cell line. Intrinsic resistance due to pre-existing low/no STAT6 expression or mutations.1. Screen a panel of cell lines for STAT6 expression before initiating experiments. 2. Sequence the STAT6 gene in the non-responsive cell line to check for mutations.
Variability in experimental results. Inconsistent compound activity due to efflux pump activity.1. Test for the expression of common ABC transporters (e.g., P-gp/MDR1). 2. Co-administer your analog with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.
Experimental Protocols - STAT6

Western Blotting for STAT6 Expression

  • Protein Extraction: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against STAT6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 2: Troubleshooting Resistance to Topoisomerase II-Inhibiting Analogs

Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy. They function by trapping the enzyme-DNA complex, leading to DNA double-strand breaks and apoptosis. Resistance to these agents is a significant clinical challenge.[4]

Frequently Asked Questions (FAQs) - Topoisomerase II Inhibition

Q1: My cells have become resistant to my this compound analog that targets Topoisomerase II. What are the common resistance mechanisms?

A1: Resistance to Topoisomerase II inhibitors is well-documented and can occur through several mechanisms:

  • Altered Drug Efflux: Increased expression of ABC transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism that actively removes the drug from the cell.[5]

  • Target Alteration: Mutations in the TOP2A gene (encoding Topoisomerase IIα) can reduce the drug's binding affinity to the enzyme.[6]

  • Reduced Target Expression: Decreased levels of Topoisomerase IIα protein mean there are fewer targets for the drug to act upon.[7]

  • Enhanced DNA Damage Repair: Upregulation of DNA double-strand break repair pathways, like homologous recombination (HR) and non-homologous end joining (NHEJ), can repair the drug-induced DNA damage, promoting cell survival.[5]

  • Post-translational Modifications: Changes in the phosphorylation status of Topoisomerase II can affect its activity and sensitivity to inhibitors.[4]

Q2: How can I investigate if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a functional assay using a fluorescent substrate of the efflux pump (e.g., rhodamine 123) with and without a known inhibitor of the pump (e.g., verapamil). If the resistant cells show lower fluorescence accumulation than the sensitive cells, and this is reversed by the inhibitor, it suggests increased efflux. Additionally, you can perform a Western blot to check for the overexpression of specific ABC transporters like P-gp.

Q3: What strategies can I employ to overcome resistance mediated by Topoisomerase II alterations?

A3:

  • Combination Therapy: Combine your analog with drugs that have a different mechanism of action to target the cancer cells through multiple pathways.

  • Inhibition of DNA Repair: Use inhibitors of DNA repair pathways (e.g., PARP inhibitors) to prevent the cells from repairing the DNA damage caused by your Topoisomerase II inhibitor.

  • Targeting Efflux Pumps: Co-administer your compound with an inhibitor of the specific ABC transporter that is overexpressed in your resistant cells.

Troubleshooting Guide - Topoisomerase II Inhibition
Problem Possible Cause Recommended Action
Rapid development of resistance. Upregulation of drug efflux pumps (e.g., P-gp).1. Perform a rhodamine 123 efflux assay. 2. Conduct a Western blot for P-gp/MDR1. 3. Test the efficacy of your analog in combination with an efflux pump inhibitor.
Compound shows reduced ability to induce DNA damage in resistant cells. Mutation in Topoisomerase II or reduced enzyme expression.1. Sequence the TOP2A gene in both sensitive and resistant cells. 2. Compare Topoisomerase IIα protein levels via Western blotting. 3. Perform a DNA cleavage assay to assess the direct impact of the compound on Topoisomerase II activity in cell extracts.
Resistant cells recover after initial signs of DNA damage. Enhanced DNA damage repair capacity.1. Assess the expression of key DNA repair proteins (e.g., RAD51, BRCA1) by Western blot. 2. Evaluate the efficacy of your analog in combination with a DNA repair inhibitor (e.g., a PARP inhibitor).
Experimental Protocols - Topoisomerase II

Cell Viability (IC50) Determination using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence during the assay period. Allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of your this compound analog. Treat the cells with a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for a STAT6-Inhibiting Analog

Cell LineResistance ProfileAnalog IC50 (µM)Combination IC50 (µM) (Analog + STAT3 Inhibitor)
Parental LineSensitive0.50.2
Resistant Line 1Acquired Resistance8.21.5
Cell Line XIntrinsic Resistance> 5025.7

Table 2: Hypothetical IC50 Values for a Topoisomerase II-Inhibiting Analog

Cell LineResistance ProfileAnalog IC50 (µM)Combination IC50 (µM) (Analog + PARP Inhibitor)
Parental LineSensitive1.20.4
Resistant Line 2Acquired Resistance15.53.1
Cell Line YIntrinsic Resistance> 5032.8

Visualizations

STAT6_Resistance_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Resistance Mechanisms IL-4/IL-13 Receptor IL-4/IL-13 Receptor JAK JAK IL-4/IL-13 Receptor->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation p-STAT6 p-STAT6 STAT6->p-STAT6 STAT6 Mutation/Loss STAT6 Mutation/Loss STAT6->STAT6 Mutation/Loss STAT6 Dimer STAT6 Dimer p-STAT6->STAT6 Dimer Dimerization STAT6 Dimer_n STAT6 Dimer STAT6 Dimer->STAT6 Dimer_n Translocation Analog Analog Analog->p-STAT6 Inhibition ABC Transporter ABC Transporter Analog->ABC Transporter Efflux Increased Efflux Increased Efflux ABC Transporter->Increased Efflux Gene Transcription Gene Transcription STAT6 Dimer_n->Gene Transcription Bypass Pathway Activation Bypass Pathway Activation Gene Transcription->Bypass Pathway Activation IL-4/IL-13 IL-4/IL-13 IL-4/IL-13->IL-4/IL-13 Receptor

Caption: Potential resistance mechanisms to STAT6-inhibiting analogs.

TopoII_Resistance_Workflow start Experiment Shows Resistance to Analog q1 Is resistance due to increased drug efflux? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No exp1 Perform Rhodamine 123 assay and Western blot for P-gp a1_yes->exp1 q2 Is there an alteration in Topoisomerase II? a1_no->q2 res1 Combine analog with efflux pump inhibitor exp1->res1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No exp2 Sequence TOP2A gene and perform Western blot for Topo IIα a2_yes->exp2 q3 Is DNA damage repair enhanced? a2_no->q3 res2 Consider alternative therapeutic targets exp2->res2 a3_yes Yes q3->a3_yes Yes exp3 Western blot for DNA repair proteins (e.g., RAD51) a3_yes->exp3 res3 Combine analog with DNA repair inhibitor (e.g., PARPi) exp3->res3

Caption: Troubleshooting workflow for Topoisomerase II inhibitor resistance.

References

Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Morpholin-4-ylmethyl-benzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This typically involves the reaction of 3-aminobenzaldehyde with morpholine, followed by the in-situ reduction of the resulting imine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities and a lower yield of the desired product. The most common side reactions include:

  • Over-alkylation: The secondary amine product can react further with the aldehyde to form a tertiary amine.

  • Incomplete Reduction: The intermediate imine may not be fully reduced, remaining as an impurity.

  • Aldol Condensation: The starting aldehyde, 3-aminobenzaldehyde, can undergo self-condensation.

  • Aminal Formation: The aldehyde can react with two equivalents of the amine to form an aminal.[1]

  • Oxidation: The final benzylamine product can be susceptible to oxidation, especially if exposed to air for extended periods.

Q3: How can I minimize the formation of these side products?

A3: To minimize side reactions, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine (morpholine) to favor the formation of the desired secondary amine over the tertiary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is milder and more selective for the reduction of imines in the presence of aldehydes, reducing the likelihood of aldehyde self-condensation.

  • Reaction Temperature: Maintain a low to moderate reaction temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the product.

  • Stepwise Procedure: In some cases, a stepwise approach involving the pre-formation and isolation of the imine before reduction can offer better control and purity.[2]

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying the final product are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from starting materials and side products. A gradient elution system, for example, with dichloromethane and methanol, is often employed.

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure efficient stirring. - Check the quality and activity of the reducing agent.
Formation of multiple side products.- Optimize reaction conditions (temperature, stoichiometry). - Use a more selective reducing agent like STAB.
Presence of a Tertiary Amine Impurity Over-alkylation of the product.- Use a slight excess of morpholine relative to 3-aminobenzaldehyde. - Add the reducing agent portion-wise to control the reaction.
Unreacted 3-Aminobenzaldehyde Detected Insufficient amount of morpholine or reducing agent.- Ensure accurate measurement of all reagents. - Add a slight excess of morpholine.
Deactivation of the reducing agent.- Use a fresh batch of the reducing agent. - Ensure anhydrous reaction conditions if using a moisture-sensitive reducing agent.
Product Degradation or Discoloration Oxidation of the benzylamine.- Work under an inert atmosphere. - Store the purified product under nitrogen or argon at a low temperature.

Experimental Protocols

Key Experiment: One-Pot Reductive Amination Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Aminobenzaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a solution of 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the reducing agent (STAB, 1.5 eq, or NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions Aldehyde 3-Aminobenzaldehyde Imine Intermediate Imine Aldehyde->Imine + H₂O AldolProduct Aldol Condensation Product Aldehyde->AldolProduct Self-condensation Aminal Aminal Aldehyde->Aminal + 2 Morpholine Morpholine Morpholine Morpholine->Imine + H₂O ReducingAgent Reducing Agent (e.g., STAB) Product This compound (Desired Product) Imine->Product + [H] TertiaryAmine Tertiary Amine (Over-alkylation) Product->TertiaryAmine + Aldehyde, + [H] Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Mixture (TLC, LC-MS, NMR) Start->CheckPurity UnreactedSM Unreacted Starting Material? CheckPurity->UnreactedSM SideProducts Major Side Products? CheckPurity->SideProducts UnreactedSM->SideProducts No CheckReagents Check Reagent Quality: - Aldehyde purity - Reducing agent activity UnreactedSM->CheckReagents Yes ChangeReducingAgent Consider a more selective reducing agent (STAB) SideProducts->ChangeReducingAgent Yes Purification Optimize Purification: - Column chromatography - Acid-base extraction SideProducts->Purification No OptimizeConditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry OptimizeConditions->Purification CheckReagents->OptimizeConditions ChangeReducingAgent->OptimizeConditions Success Pure Product, Improved Yield Purification->Success

References

Technical Support Center: Production of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Morpholin-4-ylmethyl-benzylamine.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot or industrial scale can present several challenges.[1][2] This guide addresses common issues encountered during production.

Diagram: Troubleshooting Workflow for Synthesis Scale-Up

G start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Parameters: - Temperature - Pressure - Stirring Speed - Addition Rate start->check_reaction check_reagents Verify Reagent & Solvent Quality: - Purity - Water Content - Correct Stoichiometry start->check_reagents check_equipment Inspect Equipment: - Reactor Cleanliness - Condenser Efficiency - Nozzle Blockages start->check_equipment optimize_mixing Optimize Mixing & Mass Transfer check_reaction->optimize_mixing optimize_heat Improve Heat Transfer Control check_reaction->optimize_heat analyze_impurities Analyze Impurity Profile (HPLC, GC-MS) check_reagents->analyze_impurities check_equipment->optimize_mixing check_equipment->optimize_heat optimize_purification Refine Purification Method: - Recrystallization Solvent - Chromatography Conditions analyze_impurities->optimize_purification consult Consult Process Chemist/ Chemical Engineer optimize_mixing->consult optimize_heat->consult optimize_purification->consult solution Problem Resolved consult->solution

Caption: A logical workflow for troubleshooting common issues during chemical synthesis scale-up.

Problem Potential Cause Recommended Action
Low Reaction Yield Inefficient mixing or mass transfer limitations at a larger scale.[1][3]Increase stirring speed, evaluate impeller design, or consider a different reactor type. For two-phase reactions, ensure adequate agitation to maximize the interfacial area.[4]
Poor temperature control leading to side reactions.[1][3]Ensure the reactor's heating/cooling system can handle the reaction exotherm. Consider slower reagent addition to manage heat generation.[4]
Degradation of starting materials or product.Verify the stability of all components under the reaction conditions and for the duration of the process.
Incomplete reaction.Increase reaction time or temperature as tolerated by the stability of the compounds. Confirm catalyst activity if one is used.
High Impurity Levels Change in reaction selectivity upon scale-up.[4]Re-evaluate the reaction conditions. Minor side reactions at a small scale can become significant at a larger scale.[1]
Introduction of contaminants from equipment or raw materials.Ensure thorough cleaning of the reactor between batches. Test the purity of all starting materials and solvents.
Insufficient purification.Optimize the purification protocol. This may involve testing different recrystallization solvents, adjusting the pH during workup, or refining chromatographic conditions.
Poor Physical Properties (e.g., color, crystal form) Presence of minor, highly colored impurities.Even trace impurities can affect the appearance. Consider treatment with activated carbon or an additional purification step.
Changes in crystallization conditions.[4]Control the cooling rate and agitation during crystallization. The appearance of new crystal forms is common during scale-up.[4]
Safety Concerns (e.g., runaway reaction) Inadequate understanding of reaction thermodynamics.[3][4]Conduct calorimetric studies to understand the heat of reaction before scaling up. Exothermic reactions require careful management of reagent addition and cooling.[4]
Accumulation of unreacted reagents.[4]Ensure that the reaction is initiated and proceeds steadily. Adding a reagent too quickly to a reaction that has not started can lead to a dangerous accumulation.[4]

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and efficient method for the synthesis of such secondary amines is reductive amination.[5] This would likely involve the reaction of 3-(aminomethyl)benzaldehyde with morpholine, followed by reduction of the resulting imine intermediate.

Diagram: Proposed Synthesis Pathway via Reductive Amination

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product A 3-Formylbenzonitrile C Imine/Enamine Intermediate A->C + Morpholine (Condensation) B Morpholine B->C D 3-(Morpholin-4-ylmethyl)benzonitrile C->D Reduction (e.g., NaBH4) E This compound D->E Nitrile Reduction (e.g., H2/Catalyst)

References

Technical Support Center: Synthesis of 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Morpholin-4-ylmethyl-benzylamine. Our aim is to help you minimize impurities and optimize your synthetic protocol.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process:

  • Step 1: Reductive amination of 3-formylbenzonitrile with morpholine to yield 3-(morpholinomethyl)benzonitrile.

  • Step 2: Nitrile reduction of 3-(morpholinomethyl)benzonitrile to the final product, this compound.

Issue 1: Low Yield in Reductive Amination (Step 1)
Potential Cause Suggested Solution
Incomplete imine formationEnsure anhydrous reaction conditions to favor the formation of the iminium intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial.
Ineffective reducing agentSodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and mild reducing agents for reductive amination.[1][2] If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the pH is controlled (typically weakly acidic) to promote imine reduction over aldehyde reduction.
Suboptimal reaction temperatureMost reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50°C) may improve the rate. Monitor for potential side reactions at elevated temperatures.
Steric hindranceWhile not anticipated to be a major issue with morpholine, significant steric bulk on either reactant can slow down the reaction. In such cases, longer reaction times or a more reactive reducing agent might be necessary.
Issue 2: Presence of Impurities after Reductive Amination (Step 1)
Impurity Potential Cause Mitigation and Removal
Unreacted 3-formylbenzonitrileInsufficient morpholine or reducing agent, or incomplete reaction.Ensure a slight excess of morpholine and the reducing agent are used. Monitor the reaction by TLC or LC-MS to confirm completion. Purification can be achieved by column chromatography.
Hydrodimerization byproduct of the aldehydeThis can occur, especially when using certain reducing agents like zinc powder.[3]Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Purification via column chromatography is typically effective.
Over-reduction of the nitrile groupStrong, non-selective reducing agents might partially reduce the nitrile.Use a mild reducing agent that selectively reduces the imine in the presence of a nitrile.
Issue 3: Incomplete Nitrile Reduction or Formation of Byproducts (Step 2)
Potential Cause Suggested Solution
Catalyst poisoning (catalytic hydrogenation)Ensure starting materials and solvents are free from catalyst poisons like sulfur compounds.
Formation of secondary and tertiary aminesThe primary amine product can react with the intermediate imine during catalytic hydrogenation.[4][5]
Incomplete reduction with chemical hydridesInsufficient reducing agent (e.g., LiAlH₄, boranes).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely applicable and efficient method is a two-step synthesis. The first step involves the reductive amination of 3-formylbenzonitrile with morpholine to form the intermediate, 3-(morpholinomethyl)benzonitrile. The second step is the reduction of the nitrile group of this intermediate to the primary amine, yielding this compound.

Q2: What are the most critical parameters to control during the reductive amination step?

A2: The most critical parameters are the choice of a selective reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃), maintaining anhydrous conditions to facilitate imine formation, and ensuring the correct stoichiometry of reactants.

Q3: How can I minimize the formation of secondary amine impurities during the nitrile reduction step?

A3: The formation of secondary amines is a common side reaction in nitrile reductions. To suppress this, it is often recommended to add ammonia to the reaction mixture when using catalytic hydrogenation.[5] Alternatively, performing the reduction in the presence of an acid can also prevent the formation of secondary amine byproducts by protonating the newly formed primary amine, thus rendering it less nucleophilic.[4]

Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A4: For monitoring reaction progress, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.

Q5: What are the recommended purification techniques for this compound?

A5: The final product is a basic compound. Purification can be achieved by column chromatography on silica gel, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent peak tailing. Alternatively, the product can be isolated and purified as its hydrochloride salt, which is often a crystalline solid and can be recrystallized.

Experimental Protocols

Protocol 1: Synthesis of 3-(morpholinomethyl)benzonitrile (Step 1)
  • To a solution of 3-formylbenzonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Step 2)

Method A: Catalytic Hydrogenation

  • Dissolve 3-(morpholinomethyl)benzonitrile (1.0 eq) in a suitable solvent, such as ethanol or methanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Method B: Chemical Reduction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0°C.

  • Slowly add a solution of 3-(morpholinomethyl)benzonitrile (1.0 eq) in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitrile Reduction 3-formylbenzonitrile 3-formylbenzonitrile Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 3-formylbenzonitrile->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Intermediate 3-(morpholinomethyl)benzonitrile Reductive_Amination->Intermediate Nitrile_Reduction Nitrile Reduction (e.g., Raney Ni, H₂ or LiAlH₄) Intermediate->Nitrile_Reduction Final_Product This compound Nitrile_Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Purity or Yield Identify_Step Identify Problematic Step Start->Identify_Step Step1 Step 1: Reductive Amination Identify_Step->Step1 Impurity from Step 1 Step2 Step 2: Nitrile Reduction Identify_Step->Step2 Impurity from Step 2 Check_Reagents Check Reagent Quality & Stoichiometry Step1->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Step1->Check_Conditions Check_Reducing_Agent Verify Reducing Agent Selectivity/Activity Step1->Check_Reducing_Agent Check_Catalyst Check Catalyst Activity / Presence of Poisons Step2->Check_Catalyst Minimize_Side_Reactions Add NH₃ or Acid to Nitrile Reduction Step2->Minimize_Side_Reactions Purification Optimize Purification Method (Chromatography, Recrystallization) Check_Reagents->Purification Check_Conditions->Purification Check_Reducing_Agent->Purification Check_Catalyst->Purification Minimize_Side_Reactions->Purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Enhancing the Cell Permeability of 3-Morpholin-4-ylmethyl-benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of 3-Morpholin-4-ylmethyl-benzylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for enhancing the cell permeability of this compound derivatives?

A1: Enhancing cell permeability of this class of compounds typically involves modifying their physicochemical properties to achieve a balance between lipophilicity and aqueous solubility. Key strategies include:

  • Lipophilicity Modification: Adjusting the lipophilicity (LogP) to an optimal range (typically 1-3) can improve membrane partitioning. This can be achieved by adding or removing lipophilic or hydrophilic functional groups.

  • Polar Surface Area (PSA) Reduction: Minimizing the PSA, generally to below 140 Ų, can reduce the desolvation energy penalty required for membrane transit.[1]

  • Hydrogen Bond Donor/Acceptor Count: Reducing the number of hydrogen bond donors and acceptors can improve permeability by decreasing interactions with the aqueous environment.[1]

  • Prodrug Strategies: Temporarily masking polar functional groups with lipophilic moieties can enhance membrane permeability. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active compound.[2][3]

  • Molecular Weight Management: Keeping the molecular weight below 500 Da is a general guideline for better permeability.[1]

Q2: What is the role of the morpholine group in my compound's permeability?

A2: The morpholine group has a multifaceted role in influencing the properties of a drug candidate.[4][5][6] Due to its weak basicity and the presence of both a hydrogen bond acceptor (oxygen) and a flexible conformation, it can:

  • Improve Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, which can enhance solubility.[4][7]

  • Modulate Lipophilicity: The morpholine ring itself has a balanced lipophilic-hydrophilic character.[4][7]

  • Enhance Brain Permeability: In the context of CNS drug discovery, the morpholine moiety is often used to improve blood-brain barrier penetration.[4][5][6]

Q3: How do I choose the right in vitro assay to assess the permeability of my compounds?

A3: The choice of assay depends on the specific question you are asking:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9] It is useful for early-stage screening to assess a compound's intrinsic ability to cross a lipid bilayer without the influence of transporters.[9][10]

  • Caco-2 Permeability Assay: This cell-based assay uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[11][12] It is considered the gold standard for predicting oral drug absorption as it accounts for passive diffusion, active transport (including efflux), and paracellular transport.[12][13]

  • MDCK (Madin-Darby Canine Kidney) Permeability Assay: This is another cell-based assay that forms a tight monolayer.[14][15] When transfected with the human MDR1 gene (MDCK-MDR1), it becomes a valuable tool for specifically identifying substrates of the P-glycoprotein (P-gp) efflux pump.[16][17][18]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay

  • Question: My this compound derivative shows low permeability in the PAMPA assay. What does this indicate and how can I improve it?

  • Answer: Low permeability in a PAMPA assay suggests that the compound has inherent difficulty with passive diffusion across a lipid membrane.[1] This is likely due to suboptimal physicochemical properties.

    Troubleshooting Steps:

    • Analyze Physicochemical Properties:

      • Lipophilicity (LogP/LogD): Is the LogP outside the optimal range for passive diffusion (typically 1-3)? Consider synthesizing analogues with varying lipophilicity by adding or removing hydrophobic/hydrophilic substituents on the benzylamine core.

      • Polar Surface Area (PSA): Is the PSA greater than 140 Ų? Strategies to reduce PSA include masking polar groups or replacing them with less polar alternatives.

      • Hydrogen Bonding: Does the molecule have a high number of hydrogen bond donors/acceptors? Consider modifications to reduce this number.[1]

    • Structural Modifications:

      • Systematic SAR: Synthesize a small library of analogues to explore the structure-activity relationship with respect to permeability.

      • Prodrug Approach: If a polar group is essential for activity, consider a prodrug strategy to mask it during membrane transit.[2]

Issue 2: Good PAMPA Permeability, but Low Caco-2/MDCK Permeability

  • Question: My compound is permeable in the PAMPA assay, but shows poor permeability in a Caco-2 or MDCK assay. What is the likely cause?

  • Answer: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporters are present in Caco-2 and MDCK-MDR1 cells but not in the artificial PAMPA membrane.[9][12]

    Troubleshooting Steps:

    • Determine the Efflux Ratio (ER): Perform a bidirectional Caco-2 or MDCK-MDR1 assay to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[11][17]

    • Confirm Efflux Pump Involvement: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[11] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.

    • Mitigation Strategies:

      • Structural Modification: Modify the compound's structure to reduce its recognition by the efflux pump. This is a challenging medicinal chemistry task that often requires iterative design, synthesis, and testing.

      • Co-administration with an Inhibitor: In later stages of development, co-administration with an efflux pump inhibitor could be a therapeutic strategy.

Issue 3: High Variability in Permeability Assay Results

  • Question: I am observing high variability in my Caco-2/MDCK permeability data. What are the potential sources of this variability?

  • Answer: High variability can compromise the reliability of your results. Common causes include experimental inconsistencies and issues with the compound itself.

    Troubleshooting Steps:

    • Check Cell Monolayer Integrity:

      • TEER Measurements: Always measure the Transepithelial Electrical Resistance (TEER) of your cell monolayers before and after the experiment. Only use wells that meet the established TEER threshold for your laboratory.[11][19]

      • Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. High leakage of the marker indicates a compromised barrier.[18]

    • Verify Compound Solubility and Stability:

      • Aqueous Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentration. Poor solubility can be misinterpreted as low permeability.[3]

      • Compound Stability: Verify that your compound is stable in the assay buffer for the duration of the experiment. Degradation will lead to inaccurate measurements.

    • Review Experimental Technique:

      • Pipetting Accuracy: Ensure all pipettes are calibrated and that pipetting is done carefully and consistently.

      • Consistent Incubation Conditions: Maintain consistent temperature, CO2 levels, and shaking/stirring speeds throughout the assay.

Data Presentation

Table 1: Classification of Apparent Permeability (Papp) from Caco-2 Assays

Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Table 2: Impact of Physicochemical Properties on Permeability

Physicochemical PropertyFavorable Range for PermeabilityPotential Impact of this compound Core
LogP 1 - 3The morpholine group can decrease lipophilicity, while the benzyl group increases it. Substituents on the benzyl ring will significantly modulate the overall LogP.
Molecular Weight (MW) < 500 DaThe core structure is well within this range, but extensive modifications can increase the MW.
Polar Surface Area (PSA) < 140 ŲThe nitrogen and oxygen atoms of the morpholine and the benzylamine nitrogen contribute to the PSA.
Hydrogen Bond Donors < 5The secondary amine of the benzylamine is a hydrogen bond donor.
Hydrogen Bond Acceptors < 10The morpholine oxygen and nitrogen, and the benzylamine nitrogen are potential hydrogen bond acceptors.
Efflux Ratio (ER) < 2The presence of a tertiary amine (morpholine nitrogen) and a secondary amine (benzylamine) can make the molecule a potential substrate for efflux pumps like P-gp.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.

  • Preparation of Acceptor Plate: Add 300 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.

  • Preparation of Dosing Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

  • Assay Start: Add 200 µL of the dosing solution to each well of the lipid-coated donor plate.[20] Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using an appropriate formula that takes into account the concentration in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be >200 Ω·cm².[19]

  • Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.5 mL).[20]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Basolateral to Apical (B-to-A) Transport:

    • Wash the monolayers as before.

    • Add the dosing solution to the basolateral chamber (e.g., 1.5 mL).[20]

    • Add fresh transport buffer to the apical chamber (e.g., 0.5 mL).[20]

    • Incubate and collect samples as for the A-to-B direction.

  • Sample Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).

Protocol 3: MDCK-MDR1 Permeability Assay

The protocol for the MDCK-MDR1 assay is very similar to the Caco-2 assay. Key differences include:

  • Cell Line: Use MDCK cells transfected with the human MDR1 gene.

  • Culture Time: MDCK cells typically form a confluent monolayer more quickly than Caco-2 cells, often within 4-5 days.[17]

  • Positive Control: Include a known P-gp substrate (e.g., prazosin) as a positive control to confirm the activity of the efflux pump.[17] The determination of Papp and the efflux ratio is performed in the same manner as for the Caco-2 assay.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Permeability Screening cluster_analysis Data Analysis & Decision cluster_outcome Outcome Synthesis Synthesize Analogues of This compound Characterization Confirm Structure & Purity Synthesis->Characterization PAMPA PAMPA Assay (Passive Permeability) Characterization->PAMPA Decision1 Permeability Acceptable? PAMPA->Decision1 Caco2_MDCK Caco-2 / MDCK-MDR1 Assay (Passive + Active Transport) Decision2 Efflux Ratio > 2? Caco2_MDCK->Decision2 Decision1->Caco2_MDCK Yes Redesign Redesign & Resynthesize Decision1->Redesign No Advance Advance to Further Studies Decision2->Advance No Decision2->Redesign Yes

Caption: Workflow for enhancing cell permeability of novel compounds.

Efflux_Pump_Action Pgp P-glycoprotein (P-gp) Efflux Pump Compound_out Compound Pgp->Compound_out Active Efflux ADP ADP + Pi Pgp->ADP Extracellular Extracellular Space Compound_in Compound Extracellular->Compound_in Passive Diffusion Intracellular Intracellular Space (Cytoplasm) Compound_in->Pgp ATP ATP ATP->Pgp

Caption: Action of a P-glycoprotein efflux pump on a substrate compound.

Troubleshooting_Logic Start Low Permeability in Cell-Based Assay CheckPAMPA Assess in PAMPA Assay Start->CheckPAMPA LowPassive Low PAMPA Permeability: Intrinsic Poor Diffusion CheckPAMPA->LowPassive Low GoodPassive Good PAMPA Permeability CheckPAMPA->GoodPassive Good EffluxSuspected Suspect Active Efflux GoodPassive->EffluxSuspected RunBidirectional Run Bidirectional Assay (e.g., Caco-2) EffluxSuspected->RunBidirectional HighER Efflux Ratio > 2: Confirmed Efflux Substrate RunBidirectional->HighER Yes LowER Efflux Ratio < 2: Re-evaluate Assay Conditions (Solubility, Integrity) RunBidirectional->LowER No

Caption: Decision tree for troubleshooting low cell permeability.

References

Validation & Comparative

Positional Isomerism in Drug Design: A Comparative Analysis of 3-Morpholin-4-ylmethyl-benzylamine and its 2-Isomer in the Context of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the known biological targets of derivatives, present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to aid researchers in the rational design of novel therapeutics.

Data Presentation: Inferred Structure-Activity Relationships

The biological activity of complex molecules synthesized using either 3-morpholin-4-ylmethyl-benzylamine or its 2-isomer is often contingent on the overall molecular architecture. The position of the morpholin-4-ylmethyl group can influence the molecule's conformation, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.

Below are tables summarizing the biological activities of representative compounds where the positional isomerism of a related morpholino-substituted benzylamine core plays a role in target engagement. It is important to note that these are not direct comparisons of the two simple isomers but rather illustrative examples from the broader class of morpholine-containing compounds.

Table 1: Comparative Inhibitory Activity of Isomeric Scaffolds

Isomeric ScaffoldTargetCompound ExampleIC₅₀ (nM)Cell Line/Assay ConditionReference
2-Morpholino-N-benzylamine derivativeSTAT6AS16176120.70STAT6 inhibition assay[1]
3-(Morpholinomethyl)benzofuran derivativeAnticancerCompound 16a1500A549 lung carcinoma

Note: The data presented is for structurally related but more complex molecules. Direct IC₅₀ values for this compound and 2-morpholin-4-ylmethyl-benzylamine are not available in the cited literature.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below. These protocols are representative of the types of assays used to evaluate the biological activities of compounds derived from the isomers of interest.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is suitable for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway Visualizations

The biological effects of compounds derived from this compound and its 2-isomer are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams of key pathways implicated in the activity of such derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

STAT6_Signaling_Pathway cluster_nucleus Cell Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activation JAK3 JAK3 IL4R->JAK3 IL13R IL-13 Receptor IL13R->JAK1 STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylation JAK3->STAT6_inactive STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization Nucleus Nucleus STAT6_active->Nucleus Translocation GeneExpression Gene Expression (e.g., Th2 differentiation)

Caption: The STAT6 signaling pathway, crucial for Th2 cell differentiation and immune response.

Conclusion

While a direct, head-to-head comparison of the biological activities of this compound and its 2-isomer is not currently available in scientific literature, their application as building blocks in the synthesis of complex bioactive molecules provides a framework for inferential analysis. The positional isomerism of the morpholin-4-ylmethyl group can significantly impact the pharmacological properties of the final compounds by influencing their three-dimensional structure and interactions with biological targets.

The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers investigating novel compounds derived from these isomeric scaffolds. Further research focusing on the direct comparison of these and other positional isomers will be invaluable in elucidating the nuanced structure-activity relationships that govern biological activity and will ultimately contribute to the design of more effective and selective therapeutic agents.

References

Comparative Analysis of 3- and 4-Morpholin-4-ylmethyl-benzylamine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the benzylamine scaffold is a privileged structure, frequently incorporated into a diverse range of biologically active molecules. The addition of a morpholine moiety, known to enhance pharmacokinetic properties and confer specific biological activities, presents a valuable strategy in drug design. This guide provides a comparative analysis of two positional isomers: 3-Morpholin-4-ylmethyl-benzylamine and 4-Morpholin-4-ylmethyl-benzylamine.

Physicochemical Properties: A Comparative Overview

The seemingly minor shift of the morpholin-4-ylmethyl group from the meta (3-position) to the para (4-position) on the benzylamine ring can subtly influence several key physicochemical properties that are critical for a molecule's behavior in a biological system. These properties, summarized in the table below, can impact solubility, permeability, and interactions with target proteins.

PropertyThis compound4-Morpholin-4-ylmethyl-benzylamineRationale for Predicted Differences
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₈N₂OIdentical for both isomers.
Molecular Weight 206.28 g/mol 206.28 g/mol Identical for both isomers.
Predicted logP 1.2 - 1.51.1 - 1.4The para-isomer may be slightly less lipophilic due to the potential for more symmetrical hydration and reduced intramolecular interactions compared to the meta-isomer.
Predicted pKa (amine) 9.0 - 9.59.2 - 9.7The electron-donating effect of the morpholinomethyl group is slightly more pronounced at the para position, potentially increasing the basicity of the benzylamine nitrogen.
Predicted Polar Surface Area ~41.5 Ų~41.5 ŲExpected to be very similar as the constituent atoms are the same.
Predicted Aqueous Solubility ModerateModerate to Slightly HigherThe potentially lower logP and more symmetrical structure of the 4-isomer could lead to slightly improved aqueous solubility.

Note: The predicted values are estimations based on computational models and general chemical principles. Experimental verification is required for definitive characterization.

Biological Activity: A Predictive Comparison

The spatial arrangement of functional groups is a critical determinant of a molecule's interaction with its biological target. The change in the substitution pattern from the meta to the para position can significantly alter the binding affinity, efficacy, and selectivity of a compound. Based on SAR studies of related benzylamine and morpholine-containing inhibitors of kinases and other enzymes, we can hypothesize potential differences in the biological activity of these two isomers.

For the purpose of this guide, we will consider a hypothetical target, such as a protein kinase (e.g., PI3K) or monoamine oxidase (MAO), where related scaffolds have shown activity.

Biological ParameterThis compound (Hypothetical)4-Morpholin-4-ylmethyl-benzylamine (Hypothetical)Rationale for Predicted Differences
Target Affinity (Kᵢ) 50 - 150 nM10 - 50 nMThe para-substitution in the 4-isomer allows the morpholinomethyl group to extend into a more linear fashion from the phenyl ring, which may allow for optimal interactions with a specific binding pocket on the target protein.
In Vitro Efficacy (IC₅₀) 80 - 200 nM20 - 70 nMConsistent with a higher target affinity, the 4-isomer is predicted to show greater potency in in vitro functional assays.
Cellular Potency (EC₅₀) 200 - 500 nM80 - 250 nMImproved physicochemical properties, such as potentially better cell permeability, combined with higher target affinity, could translate to enhanced potency in cell-based assays for the 4-isomer.
Selectivity ModeratePotentially HigherThe specific vector and distance of the morpholine group in the 4-isomer might lead to a more defined set of interactions with the primary target, potentially reducing off-target effects compared to the meta-isomer.

Disclaimer: The quantitative data presented in this table is purely hypothetical and for illustrative purposes. It is intended to highlight the potential impact of isomerism on biological activity and should not be considered as experimentally verified results.

Experimental Protocols

To experimentally validate the predicted differences in biological activity, a series of well-defined assays would be required. Below is a representative protocol for an in vitro kinase inhibition assay, a common application for compounds with this type of scaffold.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3- and 4-Morpholin-4-ylmethyl-benzylamine against a specific protein kinase (e.g., human PI3Kα).

2. Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho-PIP₃ antibody and a compatible acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (3- and 4-Morpholin-4-ylmethyl-benzylamine) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration would be 1 mM, with 1:3 serial dilutions to generate a 10-point concentration-response curve.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of the PI3Kα enzyme and PIP₂ substrate in the assay buffer. Add 4 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Prepare the HTRF detection reagent mix containing the donor and acceptor fluorophores in the detection buffer. Add 10 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.

  • Normalize the data using the high (DMSO control) and low (no enzyme or potent inhibitor control) signals.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

The morpholinomethyl-benzylamine scaffold has been associated with the inhibition of various signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3- or 4-Morpholin-4-ylmethyl-benzylamine Inhibitor->PI3K inhibits Experimental_Workflow Start Synthesis & Purification of 3- and 4-Isomers PhysChem Physicochemical Characterization (logP, pKa, Solubility) Start->PhysChem PrimaryScreen Primary Screening (e.g., Kinase Panel) PhysChem->PrimaryScreen HitValidation Hit Validation & IC₅₀ Determination (Dose-Response) PrimaryScreen->HitValidation CellularAssay Cellular Potency & Selectivity (e.g., Cell Proliferation, Western Blot) HitValidation->CellularAssay ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) CellularAssay->ADME LeadOptimization Lead Optimization ADME->LeadOptimization

In Vitro Efficacy of 3-Morpholin-4-ylmethyl-benzylamine and a Structurally Related Cereblon Modulator, Iberdomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the in vitro efficacy of 3-Morpholin-4-ylmethyl-benzylamine is not publicly available, this guide provides a comparative analysis of a close structural analog, (S)-3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as Iberdomide. This compound shares the key morpholinomethylbenzyl moiety and belongs to the class of Cereblon (CRBN) E3 ligase modulators, which includes the well-established drugs Lenalidomide and Pomalidomide.

This guide will compare the in vitro performance of Iberdomide with its predecessors, Lenalidomide and Pomalidomide, focusing on their mechanism of action which involves the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are critical for the survival of certain cancer cells, particularly those in multiple myeloma.

Comparative In Vitro Efficacy

The primary measure of in vitro efficacy for this class of compounds is their ability to induce the degradation of their target proteins, Ikaros and Aiolos. This is often quantified by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein, and the Dmax, which is the maximum percentage of protein degradation achieved.

CompoundTarget ProteinDC50 (nM)Dmax (%)Cell Line
Iberdomide (CC-220) Ikaros (IKZF1)~15>90MM.1S
Aiolos (IKZF3)~6>90MM.1S
Pomalidomide Ikaros (IKZF1)~30>90MM.1S
Aiolos (IKZF3)~10>90MM.1S
Lenalidomide Ikaros (IKZF1)~1000>80MM.1S
Aiolos (IKZF3)~500>80MM.1S

Note: The values presented are approximate and compiled from various sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Mechanism of Action: Cereblon-Mediated Protein Degradation

Iberdomide, Pomalidomide, and Lenalidomide function as "molecular glues." They bind to the Cereblon (CRBN) protein, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, causing it to recognize and bind to neosubstrates, primarily the transcription factors Ikaros and Aiolos. Once bound, the E3 ligase complex polyubiquitinates Ikaros and Aiolos, marking them for degradation by the proteasome. The degradation of these transcription factors leads to the inhibition of cancer cell growth and apoptosis.

Cereblon_Modulator_Mechanism cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Neosubstrates CRBN Cereblon (CRBN) DDB1 DDB1 Polyubiquitination Polyubiquitination CUL4 Cullin-4 ROC1 ROC1 Ikaros Ikaros (IKZF1) Ikaros->Polyubiquitination Aiolos Aiolos (IKZF3) Aiolos->Polyubiquitination Modulator Iberdomide / Pomalidomide / Lenalidomide Modulator->CRBN Binds to Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Degradation Degradation Products Proteasome->Degradation Polyubiquitination->Proteasome Targets for Degradation

Mechanism of action for Cereblon modulators.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the efficacy of Cereblon modulators.

Cell Culture
  • Cell Line: Multiple myeloma cell lines such as MM.1S, RPMI-8226, or OPM-2 are commonly used.

  • Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for Protein Degradation

Objective: To quantify the dose-dependent degradation of Ikaros and Aiolos.

Methodology:

  • Cell Seeding: Seed cells at a density of 1 x 106 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Western_Blot_Workflow A Cell Seeding B Compound Treatment A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibody Incubation) E->F G Detection & Quantification F->G

Workflow for Western Blot analysis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of the compound on cancer cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 104 cells/well.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a defined period (e.g., 72 or 96 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solubilization solution.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal.

  • Measurement:

    • MTT Assay: Read the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Measure the luminescence.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cross-Validation of Analytical Methods for 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods applicable to the quantification of 3-Morpholin-4-ylmethyl-benzylamine and structurally related compounds. While specific cross-validation data for this compound is not prominently available in public literature, this document outlines a comparative analysis of common chromatographic techniques based on methodologies validated for similar molecules. The presented protocols and performance characteristics for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a foundational guide for method development and validation.

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Here, we compare the typical performance of three widely used chromatographic methods to guide researchers in their selection process.

Comparative Performance of Analytical Methods

The following table summarizes key performance parameters for HPLC-UV, UPLC-MS/MS, and GC-MS, derived from studies on structurally similar amine-containing pharmaceutical compounds. These values provide a baseline for what can be expected when developing a method for this compound.

ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (R²) ** > 0.995> 0.999> 0.995
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) Low µg/mL rangeng/mL rangeng/mL range
Accuracy (% Recovery) 95-105%97-102%90-110%
Precision (%RSD) **< 5%< 3%< 10%
Selectivity Moderate to GoodExcellentGood to Excellent
Throughput ModerateHighModerate

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and GC-MS based on published methods for analogous compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a workhorse in many pharmaceutical laboratories for routine analysis and quality control.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[1]

Sample Preparation:

  • For biological matrices (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and to achieve lower detection limits.

  • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[1]

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, particularly for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve their chromatographic behavior.

Sample Preparation:

  • Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

  • Derivatize the analyte if necessary to increase volatility and thermal stability. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Source: Electron Ionization (EI).

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

Visualization of Workflows

To facilitate understanding, the following diagrams illustrate the typical experimental workflows and a logical approach to cross-validation.

Experimental_Workflow_HPLC_UPLC cluster_hplc HPLC-UV Workflow cluster_uplc UPLC-MS/MS Workflow h_start Sample Preparation (Dissolution & Filtration) h_hplc HPLC Separation (C18 Column) h_start->h_hplc h_uv UV Detection h_hplc->h_uv h_data Data Analysis (Peak Area vs. Conc.) h_uv->h_data u_start Sample Preparation (SPE or Protein Ppt.) u_uplc UPLC Separation (Sub-2µm Column) u_start->u_uplc u_ms MS/MS Detection (MRM) u_uplc->u_ms u_data Data Analysis (Ion Ratio vs. Conc.) u_ms->u_data

Caption: Comparative workflows for HPLC-UV and UPLC-MS/MS analysis.

Cross_Validation_Workflow start Define Analytical Requirements method_dev Develop Primary Analytical Method (e.g., UPLC-MS/MS) start->method_dev validation Validate Primary Method (Accuracy, Precision, etc.) method_dev->validation develop_secondary Develop Secondary Method for Comparison (e.g., HPLC-UV) validation->develop_secondary analyze_samples Analyze the Same Set of Samples by Both Methods validation->analyze_samples validate_secondary Validate Secondary Method develop_secondary->validate_secondary validate_secondary->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) analyze_samples->compare_results conclusion Conclusion on Method Interchangeability compare_results->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Benchmarking 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel compound 3-Morpholin-4-ylmethyl-benzylamine against established Monoamine Oxidase (MAO) inhibitors. This analysis is based on a hypothesized function of this compound as a MAO inhibitor, drawing from its structural similarities to known inhibitor classes.

The structural composition of this compound, featuring both a benzylamine moiety and a morpholine ring, suggests its potential as a bioactive molecule, particularly as an enzyme inhibitor. The benzylamine scaffold is a well-known substrate and a foundational structure for many Monoamine Oxidase B (MAO-B) inhibitors.[1] Concurrently, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into various enzyme inhibitors to enhance pharmacological properties.[2] Given these characteristics, this guide evaluates the compound's hypothetical performance as a MAO inhibitor.

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders.[3][4][5] MAO exists in two isoforms, MAO-A and MAO-B, which have distinct substrate preferences and inhibitor sensitivities.[6][7] Selective inhibitors of these isoforms are crucial for targeted therapeutic interventions.

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following table summarizes the hypothetical inhibitory activity (IC50 values) of this compound against both MAO-A and MAO-B, benchmarked against well-established MAO inhibitors. Lower IC50 values are indicative of higher inhibitory potency.

CompoundTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound Hypothetical 5,200 85 61.2
ClorgylineIrreversible, MAO-A0.81,5000.0005
Selegiline (L-Deprenyl)Irreversible, MAO-B23,00051451
RasagilineIrreversible, MAO-B4124.4393
SafinamideReversible, MAO-B580,000985918
MoclobemideReversible, MAO-A21015,0000.014

Note: Data for known inhibitors are compiled from various sources.[8][9] The data for this compound is hypothetical for illustrative purposes.

Signaling Pathway and Inhibition Mechanism

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibition is primarily used in the management of Parkinson's disease to preserve dopamine levels in the brain.[6][10]

MAO_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Monoamine Neurotransmitter Monoamine Neurotransmitter VMAT2 VMAT2 Monoamine Neurotransmitter->VMAT2 Uptake MAO MAO Monoamine Neurotransmitter->MAO Degradation Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Released Neurotransmitter Released Neurotransmitter Synaptic Vesicle->Released Neurotransmitter Exocytosis Released Neurotransmitter->Monoamine Neurotransmitter Reuptake Receptor Receptor Released Neurotransmitter->Receptor Binding Metabolites Metabolites MAO->Metabolites Inhibitor 3-Morpholin-4-ylmethyl- benzylamine Inhibitor->MAO Inhibition

Figure 1: Monoamine Oxidase (MAO) Signaling Pathway and Point of Inhibition.

Experimental Protocols

The determination of the inhibitory potential of this compound would be conducted using established in vitro assays.

IC50 Determination via Fluorometric Assay

This method quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (this compound) and known inhibitors

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in MAO Assay Buffer.

  • In a 96-well plate, add the diluted compounds, MAO-A or MAO-B enzyme, Amplex® Red, and HRP.

  • Initiate the reaction by adding the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at timed intervals using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software like GraphPad Prism.[11][12]

Figure 2: Experimental Workflow for IC50 Determination.

Logical Comparison Framework

The evaluation of a novel MAO inhibitor involves a multi-faceted comparison against existing drugs, considering potency, selectivity, and mechanism of action.

Logical_Framework cluster_potency Potency Assessment cluster_selectivity Selectivity Profile cluster_comparison Comparative Benchmarking Target_Compound This compound IC50_MAO_A IC50 vs MAO-A Target_Compound->IC50_MAO_A IC50_MAO_B IC50 vs MAO-B Target_Compound->IC50_MAO_B Selectivity_Index Selectivity Index (MAO-A / MAO-B) IC50_MAO_A->Selectivity_Index Known_MAO_A_Inhibitors Known MAO-A Inhibitors (e.g., Clorgyline) IC50_MAO_A->Known_MAO_A_Inhibitors IC50_MAO_B->Selectivity_Index Known_MAO_B_Inhibitors Known MAO-B Inhibitors (e.g., Selegiline) IC50_MAO_B->Known_MAO_B_Inhibitors Conclusion Therapeutic Potential Evaluation Selectivity_Index->Conclusion Known_MAO_A_Inhibitors->Conclusion Known_MAO_B_Inhibitors->Conclusion

Figure 3: Logical Framework for Comparative Evaluation.

Conclusion

Based on its structural components, this compound presents a promising scaffold for the development of novel MAO inhibitors. The hypothetical data suggest a potential for high potency and selectivity towards MAO-B. Further empirical validation through the outlined experimental protocols is essential to confirm these predictions and to fully characterize its inhibitory profile. This comparative guide serves as a foundational framework for such future investigations, highlighting the key benchmarks and methodologies for a comprehensive evaluation.

References

A Comparative Guide to the Structure-Activity Relationship of Morpholin-4-ylmethyl-benzylamine Isomers as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical Morpholin-4-ylmethyl-benzylamine isomers as inhibitors of monoamine oxidase (MAO). The information presented is synthesized from established principles of MAO inhibitor design and experimental data on related benzylamine and morpholine derivatives.

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, making them significant targets for the treatment of neurological disorders such as depression and Parkinson's disease.[1][2] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[3][4] This guide explores how isomeric variations in the Morpholin-4-ylmethyl-benzylamine scaffold could influence inhibitory potency and selectivity for MAO-A and MAO-B.

Hypothetical Isomer Comparison

Table 1: Postulated Structure-Activity Relationship of Morpholin-4-ylmethyl-benzylamine Isomers

Isomer PositionPostulated MAO-A ActivityPostulated MAO-B ActivityRationale for Postulated Activity
ortho- ModerateWeakSteric hindrance from the ortho-substituent may interfere with optimal binding in the active sites of both MAO-A and MAO-B. The active site of MAO-B is known to be more accommodating to larger substituents, but direct ortho-substitution can be detrimental.
meta- Moderate to HighModerateThe meta position is often well-tolerated and can allow for favorable interactions with residues in the active site. The nature of the substituent (electron-donating or withdrawing) would further influence activity.
para- HighHighThe para position is generally the most favorable for substitution in benzylamine-based MAO inhibitors. This position allows the substituent to extend into a hydrophobic pocket of the enzyme active site without causing significant steric clash. Substituents at this position can significantly influence potency and selectivity.

Key Structural Features and Their Impact

The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[5][6] In the context of MAO inhibitors, the basic nitrogen of the benzylamine is crucial for the initial interaction with the enzyme's active site.

The SAR of benzylamine derivatives as MAO inhibitors suggests that:

  • Substitution on the Benzene Ring: The position and nature of substituents on the phenyl ring play a critical role in determining both the potency and selectivity of inhibition for MAO-A versus MAO-B.[4]

  • Nature of the Amine: Primary and secondary amines generally exhibit good activity, while tertiary amines are often less active.[7]

  • Hydrophobicity and Electronic Effects: The overall hydrophobicity and electronic properties of the molecule influence its ability to cross the mitochondrial membrane and bind to the enzyme.[8]

Experimental Protocols

The evaluation of MAO inhibitory activity is typically performed using in vitro enzyme assays. Below are detailed methodologies for common assays.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[1]

Materials and Reagents: [1]

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)

  • Test compounds (Morpholin-4-ylmethyl-benzylamine isomers) dissolved in DMSO

Procedure: [9]

  • A mixture of the MAO enzyme (MAO-A or MAO-B) and the test compound at various concentrations is pre-incubated in a 96-well microplate for a defined period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by adding a solution containing the substrate (e.g., p-tyramine), Amplex® Red, and HRP.

  • The production of resorufin, a highly fluorescent product, is monitored over time (e.g., 15 minutes) using a fluorescence microplate reader (excitation: ~545 nm, emission: ~590 nm).

  • The rate of fluorescence increase is proportional to MAO activity. Inhibition is determined by the decrease in the rate of fluorescence in the presence of the test compound.

  • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

HPLC-Based Monoamine Oxidase Inhibition Assay

This method directly measures the depletion of the substrate or the formation of the product by high-performance liquid chromatography (HPLC).[10]

Materials and Reagents: [10]

  • Recombinant human MAO-A and MAO-B enzymes

  • Incubation Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Kynuramine (for both isoforms)

  • Positive Controls: Clorgyline (MAO-A), Selegiline (MAO-B)

  • Test compounds

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a suitable column and detector (UV or fluorescence)

Procedure: [2][10]

  • The MAO enzyme is incubated with the test compound at various concentrations.

  • The reaction is started by the addition of the substrate (kynuramine).

  • The reaction is allowed to proceed for a specific time at 37°C and then stopped by adding a quenching solution.

  • The samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the amount of product (4-hydroxyquinoline) formed.

  • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor).

  • IC₅₀ values are determined from the resulting dose-response curves.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the MAO inhibition assay workflow and the general signaling pathway.

MAO_Inhibition_Assay_Workflow MAO Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - MAO Enzyme (A or B) - Buffer - Substrate - Test Compounds plate Dispense into 96-well Plate reagents->plate incubate Pre-incubate Enzyme & Test Compound plate->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Product Formation (Fluorescence or HPLC) add_substrate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for a typical in vitro monoamine oxidase (MAO) inhibition assay.

MAO_Signaling_Pathway Monoamine Oxidase Catalytic Cycle and Inhibition MAO Monoamine Oxidase (MAO-A or MAO-B) Aldehyde Aldehyde Product MAO->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide MAO->H2O2 Ammonia Ammonia MAO->Ammonia Monoamine Monoamine Substrate (e.g., Benzylamine) Monoamine->MAO Binds to Active Site Inhibitor Morpholin-4-ylmethyl- benzylamine Isomer Inhibitor->MAO Binds and Inhibits

Caption: Simplified diagram of the MAO catalytic cycle and the mechanism of inhibition.

Conclusion

The structure-activity relationship of Morpholin-4-ylmethyl-benzylamine isomers as MAO inhibitors is likely to be significantly influenced by the substitution pattern on the benzylamine ring. Based on established principles, para-substituted isomers are predicted to exhibit the most potent inhibitory activity. To confirm these hypotheses and to determine the precise inhibitory potency (IC₅₀ values) and selectivity for MAO-A and MAO-B, the experimental protocols described herein should be conducted. This systematic approach will enable a comprehensive understanding of the SAR for this class of compounds and guide the development of novel and effective MAO inhibitors for therapeutic applications.

References

Head-to-head comparison of 3-Morpholin-4-ylmethyl-benzylamine with other benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzylamine scaffold allows for substitutions that can modulate pharmacological activity, making it a frequent subject of structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of various substituted benzylamines, with a particular focus on the influence of the morpholine moiety, a privileged structure in drug design known to enhance pharmacokinetic properties and confer diverse biological activities.[1][2] While direct experimental data for 3-Morpholin-4-ylmethyl-benzylamine is not extensively available in the public domain, this comparison leverages data from structurally related compounds to infer its potential pharmacological profile and guide future research.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of several substituted benzylamines, highlighting the impact of different substitution patterns on their therapeutic potential.

Compound/Derivative ClassSubstitution PatternBiological Target/ActivityKey FindingsReference
2-Morpholino-4-N-benzylamine Derivatives Morpholine at C2, Benzylamine at C4Antiproliferative (MDA-MB-231, HCT116 cells), PC-PLC InhibitionThe morpholinyl nitrogen is crucial for inhibitory activity against PC-PLC. Ester derivatives showed moderate antiproliferative activity.[3]
Benzylamine Derivatives (F10503LO1, F21010RS1) Varied substitutionsApoptosis induction in melanoma cellsDecreased pAKT levels and promoted PARP and caspase 3 activation, suggesting induction of apoptosis.[4]
5-(substituted)-2-(morpholinoimino)-thiazolidin-4-ones Morpholine-imino at C2, substituted benzylidene at C5Anticholinesterase, Urease inhibition, AntioxidantCompound 12 was the most active against AChE. Several compounds showed notable activity against BChE and urease.[5]
Aryl Benzylamine-based Inhibitors N-Aryl substitution17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitionCompound 1 showed good inhibitory activity with an IC50 value of 0.9 μM, serving as a promising lead for prostate cancer therapeutics.[6]
Benzylamine Derivatives with Halogen Substitutions Halogens (Iodine, Bromine) at C5Anti-Mycobacterium tuberculosis (Mtb) H37RVMost compounds showed activity against Mtb at concentrations between 20 and 28 µM.[7][8]
8-Hydroxyquinoline Substituted Benzylamines 8-Hydroxyquinoline substitutionAntitumor (Glioma and Carcinoma cell lines)Induce expression of stress-related genes, leading to cytotoxic and cytostatic effects.[9]
4-Benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide Derivatives Morpholin-4-ylphenylamino at C2, Benzylamino at C4STAT6 InhibitionCompound 25y showed potent STAT6 inhibition (IC50 of 0.70 nM) and oral bioavailability in mice.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of benzylamine derivatives.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the PC-PLC enzyme, which is implicated in cancer.

  • Enzyme Preparation: Recombinant PC-PLC from Bacillus cereus is used.

  • Substrate Preparation: A fluorescently labeled phosphatidylcholine analogue is prepared in a suitable buffer.

  • Assay Procedure:

    • The test compound (e.g., a 2-morpholino-4-N-benzylamine derivative) is pre-incubated with the PC-PLC enzyme in an assay buffer.

    • The reaction is initiated by the addition of the fluorescent substrate.

    • The mixture is incubated at a controlled temperature.

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the compound is determined relative to a control without the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.[3]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro Anti-Mycobacterium tuberculosis (Mtb) Assay

This assay determines the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: The H37RV strain of M. tuberculosis is cultured in a suitable broth medium.

  • Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well plate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for several days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator like Resazurin.[8]

Visualizing Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzylamine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) purification->in_vitro in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo data_analysis IC50/MIC Determination in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

Caption: General workflow for the development and evaluation of novel benzylamine derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 family mito Mitochondrion bcl2->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzylamines Benzylamine Derivatives benzylamines->caspase8 promote activation benzylamines->caspase9 promote activation

Caption: Simplified signaling pathway for apoptosis induction by benzylamine derivatives.

Conclusion

The benzylamine scaffold is a highly adaptable platform for the development of new therapeutic agents. The inclusion of a morpholine ring, as seen in many of the compared derivatives, often enhances biological activity and improves pharmacokinetic profiles. While direct data on this compound is sparse, the analysis of structurally similar compounds suggests that it could possess interesting biological properties, potentially in the areas of cancer or infectious diseases. The provided data and protocols offer a valuable resource for researchers aiming to design and evaluate novel benzylamine-based drug candidates. Further investigation into the synthesis and biological testing of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Reproducibility of Experiments Involving Kinase Inhibitors with a Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility for kinase inhibitors featuring a morpholine moiety, using Pictilisib (GDC-0941) as a primary example. For a comprehensive comparison, we will contrast its performance with PI-103, another potent PI3K/mTOR inhibitor, and the well-established EGFR inhibitors, Gefitinib and Erlotinib, which also impact the PI3K/Akt signaling pathway. This document is intended to serve as a resource for researchers designing and interpreting experiments with these classes of compounds.

Comparative Analysis of Kinase Inhibitory Activity

The in vitro potency of kinase inhibitors is a critical parameter for assessing their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pictilisib, PI-103, Gefitinib, and Erlotinib against their primary kinase targets and in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget Kinase(s)IC50 (nM)
Pictilisib (GDC-0941) p110α (PI3K)3[1][2][3][4][5]
p110β (PI3K)33[1][4]
p110δ (PI3K)3[1][2][3][4][5]
p110γ (PI3K)75[1][4]
mTOR580[1]
PI-103 p110α (PI3K)2[6][7]
p110β (PI3K)3[6][7]
p110δ (PI3K)3[6][7]
p110γ (PI3K)15[6][7]
mTORC120[8]
mTORC283[8]
DNA-PK2[8]
Gefitinib EGFR33[9]
Erlotinib EGFR2[2]

Table 2: Cellular Antiproliferative Activity (IC50)

Cell LineCancer TypePictilisib (GDC-0941) (µM)PI-103 (µM)Gefitinib (µM)Erlotinib (µM)
U87MGGlioblastoma0.95[3]~0.5[10]--
A549Lung Cancer1.03 - 1.2[5]0.18 - 4[10]>10 (Resistant)-
PC3Prostate Cancer0.28[3]---
MDA-MB-361Breast Cancer0.72[3]---
A2780Ovarian Cancer0.14[5]---
Caco-2Colorectal Cancer-0.8 - 0.9[10]--
HCC827NSCLC (EGFR mutant)--0.015-
H3255NSCLC (EGFR mutant)--0.003-
PC-9NSCLC (EGFR mutant)--0.077-
BxPC-3Pancreatic Cancer---1.26
AsPc-1Pancreatic Cancer---5.8

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the activity of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant kinase (e.g., PI3Kα, EGFR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, poly(Glu, Tyr) for EGFR)

  • ATP

  • Test compounds (Pictilisib, PI-103, Gefitinib, Erlotinib)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. A vehicle control (e.g., DMSO) should be included.

  • In a 384-well plate, add the diluted test compound or vehicle control.

  • Add the recombinant kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be near its Km value for the specific kinase.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium and add the medium containing different concentrations of the test compounds or a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway, such as Akt in the PI3K pathway.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells and treat with test compounds as described for the cellular viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) or a loading control (e.g., β-actin).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of pathway inhibition.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->RTK Inhibition Pictilisib Pictilisib/ PI-103 Pictilisib->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) DetermineIC50 Determine IC50 Values KinaseAssay->DetermineIC50 CellViability Cell Viability Assay (e.g., MTT) DetermineIC50->CellViability WesternBlot Western Blot for Pathway Inhibition DetermineIC50->WesternBlot AnalyzeData Analyze Cellular Effects CellViability->AnalyzeData WesternBlot->AnalyzeData end Lead Compound Identification AnalyzeData->end start Compound Library start->KinaseAssay

Caption: A generalized workflow for screening and characterizing kinase inhibitors.

References

Unraveling the Cellular Target of 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise cellular target of the compound 3-Morpholin-4-ylmethyl-benzylamine remains to be definitively established in publicly available scientific literature. While the morpholine and benzylamine moieties are present in numerous biologically active molecules with diverse targets, the specific molecular interactions and downstream signaling pathways affected by this particular chemical structure have not been explicitly detailed. This guide will, therefore, explore the known cellular targets of structurally related compounds to provide a comparative framework and potential avenues for future investigation into the mechanism of action of this compound.

The challenge in pinpointing a single cellular target for this compound stems from the promiscuity of its core scaffolds. The morpholine ring is a common feature in medicinal chemistry, often incorporated to improve solubility and metabolic stability, and is found in drugs targeting a wide array of proteins. Similarly, the benzylamine substructure is a versatile pharmacophore that can interact with various enzyme active sites and receptor binding pockets.

Potential Target Classes Based on Structural Analogs

Based on a survey of scientific literature, compounds bearing resemblance to this compound have been shown to interact with several key cellular proteins. These potential target classes are summarized below, along with comparative data for representative compounds.

Signal Transducer and Activator of Transcription 6 (STAT6)

Derivatives of 4-benzylaminopyrimidine-5-carboxamide containing a morpholinophenyl group have been identified as potent inhibitors of STAT6.[1][2] STAT6 is a critical transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, which play a central role in allergic and inflammatory responses. Inhibition of STAT6 can modulate the differentiation of T-helper 2 (Th2) cells, making it a therapeutic target for conditions like asthma and atopic dermatitis.

Table 1: Comparison of STAT6 Inhibitory Activity

CompoundStructureTargetIC₅₀ (nM)Cellular Activity
AS1617612 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamideSTAT60.70Inhibited IL-4-induced Th2 differentiation with an IC₅₀ of 0.28 nM[1]
This compound (Structure not shown)Unknown Not Determined Not Determined
Mitogen-Activated Protein Kinase (MAPK) Pathway

A complex biaryl compound, 4-methyl-N-(3-morpholin-4-ylphenyl)-3-(3-piperidin-4-yl-1,2-benzisoxazol-6-yl)benzamide, which incorporates a morpholinophenyl moiety, has been identified as an inhibitor of p38-alpha MAP kinase.[3] The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.

Table 2: Comparison of p38α MAPK Inhibitory Activity

CompoundStructureTargetIC₅₀ (nM)
CHEMBL485285 4-methyl-N-[3-(morpholin-4-yl)phenyl]-3-[3-(piperidin-4-yl)-1,2-benzoxazol-6-yl]benzamidep38α MAPK16
This compound (Structure not shown)Unknown Not Determined
Mammalian Target of Rapamycin (mTOR)

The morpholine ring is a key structural feature in several potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival.

Table 3: Comparison of mTOR Inhibitory Activity

CompoundStructureTargetIC₅₀ (nM)
Representative mTOR Inhibitor 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine derivativemTOR< 1
This compound (Structure not shown)Unknown Not Determined
Antibacterial Activity

Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated antibacterial activity against various bacterial strains.[4][5] The mechanism of action for these compounds may involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Table 4: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)
4-bromophenyl semicarbazide derivative Enterococcus faecalis3.91[5]
4-trifluoromethylphenyl thiosemicarbazide derivative Gram-positive bacteria31.25 - 62.5[5]
This compound Not Determined Not Determined

Experimental Protocols for Target Identification and Validation

To definitively identify the cellular target of this compound, a systematic experimental approach is required.

Target Identification Assays
  • Affinity Chromatography: The compound can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Chemical Proteomics: This involves treating cells or cell lysates with a tagged version of the compound, followed by enrichment and identification of the labeled proteins.

  • Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential binding targets based on the compound's structure.

Target Validation Assays

Once potential targets are identified, their interaction with this compound needs to be validated using biochemical and cellular assays.

  • Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

  • Radioligand Binding Assays: This method is used to determine the binding affinity (Kᵢ) of the compound to a receptor target.

  • Cell-Based Functional Assays: These assays measure the effect of the compound on a specific cellular process that is regulated by the putative target. For example, if the target is a kinase, a Western blot analysis can be performed to assess the phosphorylation status of its downstream substrates.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be investigated if this compound were found to target the STAT6 pathway, and a general workflow for target identification.

STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK1 / JAK3 Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Gene_Expression Gene Expression (e.g., Th2 differentiation) Nucleus->Gene_Expression Inhibitor This compound (Hypothetical Target) Inhibitor->STAT6

Caption: Hypothetical STAT6 signaling pathway targeted by an inhibitor.

Target_Identification_Workflow Compound This compound Affinity_Chromatography Affinity Chromatography Compound->Affinity_Chromatography Chemical_Proteomics Chemical Proteomics Compound->Chemical_Proteomics Computational_Prediction Computational Prediction Compound->Computational_Prediction Hit_Identification Hit Identification (Mass Spectrometry / in silico) Affinity_Chromatography->Hit_Identification Chemical_Proteomics->Hit_Identification Computational_Prediction->Hit_Identification Target_Validation Target Validation Hit_Identification->Target_Validation Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding) Target_Validation->Biochemical_Assays Cellular_Assays Cellular Assays (Functional Readouts) Target_Validation->Cellular_Assays Confirmed_Target Confirmed Cellular Target Biochemical_Assays->Confirmed_Target Cellular_Assays->Confirmed_Target

Caption: Experimental workflow for cellular target identification.

Conclusion

While the definitive cellular target of this compound is currently unknown, the structural motifs it contains are present in compounds that inhibit key signaling molecules such as STAT6, p38 MAPK, and mTOR, as well as in molecules with antibacterial properties. To elucidate its precise mechanism of action, a systematic approach involving target identification and validation is necessary. The experimental protocols and workflows outlined in this guide provide a roadmap for researchers to unravel the therapeutic potential of this and other novel chemical entities. Further investigation is warranted to determine if this compound represents a novel modulator of these or other cellular pathways, which could have significant implications for drug development in the fields of inflammation, oncology, and infectious diseases.

References

In Vivo Efficacy of 3-Morpholin-4-ylmethyl-benzylamine: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive data regarding the in vivo validation of 3-Morpholin-4-ylmethyl-benzylamine efficacy in animal models is not currently available in the public domain. Extensive searches of scientific literature and databases have not yielded specific studies detailing its pharmacological effects, mechanism of action, or direct comparisons with alternative compounds in preclinical settings.

While the broader classes of morpholine and benzylamine derivatives have been investigated for a range of biological activities, data directly pertaining to the efficacy and safety profile of the specific molecule, this compound, remains unpublished. This lack of available research prevents a detailed comparison with other potential therapeutic agents as requested.

For researchers and drug development professionals, this indicates a novel area for investigation. Future preclinical studies would be necessary to establish the pharmacokinetic and pharmacodynamic properties of this compound. Such research would typically involve a tiered approach, beginning with in vitro characterization and progressing to in vivo models to assess efficacy and safety.

General Methodological Approach for In Vivo Validation

Should research on this compound be undertaken, a standard preclinical workflow would be anticipated. The following outlines a hypothetical experimental approach that would be necessary to validate the efficacy of this compound in an animal model.

Experimental Workflow: Hypothetical In Vivo Efficacy Study

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Phase 3: Efficacy Evaluation in Disease Model cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & Characterization B In Vitro Target Binding & Activity Assays A->B C ADME-Tox Profiling (In Vitro) B->C D Single Ascending Dose (SAD) Study in Rodents C->D E Pharmacokinetic (PK) Analysis D->E F Maximum Tolerated Dose (MTD) Determination E->F G Animal Model of Disease (e.g., Neuropathic Pain, Inflammation) F->G H Treatment with this compound vs. Vehicle & Positive Control G->H I Behavioral/Physiological Endpoint Assessment H->I K Histopathological & Biochemical Analysis H->K J Statistical Analysis of Efficacy Data I->J L Dose-Response Relationship & Therapeutic Window J->L K->L

Caption: Hypothetical workflow for in vivo validation.

Potential Signaling Pathways for Investigation

Given the structural motifs of a morpholine and a benzylamine, several signaling pathways could be hypothesized as relevant for future investigation. The benzylamine moiety is a substrate for monoamine oxidases (MAOs), suggesting a potential role in neurotransmitter metabolism. The morpholine ring is present in many bioactive compounds and can influence solubility, metabolic stability, and receptor interactions.

Hypothesized Signaling Pathway Involvement

cluster_0 Potential Mechanisms cluster_1 Downstream Effects cluster_2 Physiological Outcome A This compound B Monoamine Oxidase (MAO-A/B) Inhibition A->B C Receptor Binding (e.g., Serotonergic, Dopaminergic) A->C D Ion Channel Modulation A->D E Altered Neurotransmitter Levels (Serotonin, Dopamine) B->E F Modulation of Neuronal Excitability C->F D->F G Changes in Gene Expression E->G H Therapeutic Effect (e.g., Analgesia, Antidepressant) E->H F->G F->H G->H

Caption: Hypothesized signaling pathways.

Conclusion and Future Directions

The absence of published data on this compound underscores a gap in the current scientific literature. To address the core requirements of this inquiry, foundational research is necessary. This would involve the chemical synthesis and characterization of the compound, followed by a systematic evaluation of its biological activity, starting with in vitro assays and progressing to well-designed in vivo studies in relevant animal models of disease. The data generated from such studies would be essential for constructing a meaningful comparison with existing therapeutic alternatives and for elucidating its mechanism of action. Researchers interested in this molecule are encouraged to initiate these foundational studies to unlock its potential therapeutic value.

Safety Operating Guide

Navigating the Disposal of 3-Morpholin-4-ylmethyl-benzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 3-Morpholin-4-ylmethyl-benzylamine, a clear and compliant disposal procedure is essential. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Disclaimer: This guide is based on general principles of hazardous waste management and information available for structurally similar compounds like Benzylamine. A specific Safety Data Sheet (SDS) for this compound should be consulted if available, and all local, state, and federal regulations must be strictly followed.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). The Safety Data Sheet for this compound from Matrix Scientific indicates that it is an irritant, may cause an allergic skin reaction, and causes serious eye irritation[1]. Therefore, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

All handling of this compound waste should be performed in a well-ventilated area, ideally within a chemical fume hood[2][3][4].

Hazard Profile and Data Summary

PropertyThis compoundBenzylamine (for reference)
CAS Number 91271-83-9100-46-9
Molecular Formula C12H18N2OC7H9N
Molecular Weight 206.29 g/mol 107.15 g/mol
Known Hazards Irritant, May cause an allergic skin reaction, Causes serious eye irritation[1].Combustible liquid, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Harmful to aquatic life. Corrosive[2].
GHS Hazard Statements H317, H319[1]H227, H302 + H312, H314, H402
Disposal Considerations Treat as hazardous waste.Dispose of in accordance with local, state, and federal regulations. May be classified as corrosive hazardous waste (EPA waste number D002)[2].

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired product, solutions, and contaminated labware (e.g., weigh boats, pipette tips, gloves).

    • Segregate solid and liquid waste into separate, compatible containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Use only approved, leak-proof, and chemically resistant containers for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure containers are in good condition and have secure, tightly fitting lids.

  • Labeling:

    • Clearly label each waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound ".

    • Indicate the primary hazards (e.g., Irritant, Skin Sensitizer). It is prudent to also include "Corrosive" and "Harmful" based on the data for Benzylamine.

    • Note the accumulation start date (the date the first drop of waste was added to the container).

  • Storage:

    • Store sealed and labeled waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be cool, dry, and well-ventilated[4].

    • Ensure secondary containment is in place to manage any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with a complete and accurate description of the waste.

    • Waste material should be disposed of by a licensed hazardous waste disposal company in accordance with all national and local regulations.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain[2][5]. This can lead to environmental contamination and damage to plumbing infrastructure.

  • DO NOT dispose of this chemical in the regular trash.

Emergency Procedures for Spills

In the event of a spill, the following actions should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition[3][4].

  • Containment: For small spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite[2].

  • Cleanup: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal[3].

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department. For large spills, evacuate the area and contact the emergency response team immediately.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal cluster_prohibited Prohibited Actions PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Ventilation Work in a Well-Ventilated Area (Chemical Fume Hood) Segregate Segregate Waste (Solid vs. Liquid) Containerize Use Labeled, Compatible Waste Containers Segregate->Containerize Store Store in Designated Secure Area Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS LicensedDisposal Disposal by Licensed Contractor ContactEHS->LicensedDisposal NoDrain DO NOT Dispose Down Drain NoTrash DO NOT Dispose in Regular Trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Morpholin-4-ylmethyl-benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Morpholin-4-ylmethyl-benzylamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling this compound in a laboratory setting. Given the limited specific toxicological data for this compound, a cautious approach is paramount. The following guidance is based on available safety data for this chemical and structurally related compounds.

Immediate Safety and Personal Protective Equipment (PPE)

Based on available information, this compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] Due to the potential for more severe hazards, as indicated by similar chemical structures, comprehensive personal protective equipment is mandatory to minimize exposure.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Discard and replace immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area to prevent splashes.[3][4]
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is required to protect against skin contact.[3][5]
Respiratory Protection Fume hood or ventilated enclosureAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment and reagents before commencing work.

  • Locate the nearest emergency eyewash station and safety shower.[5]

  • Don all required PPE as specified in Table 1.

2. Handling:

  • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risk.[3]

  • Avoid direct contact with the skin and eyes.[5]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

3. Spill Management:

  • For small spills, carefully sweep up the solid material, minimizing dust generation.

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[5]

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling spill Spill? handling->spill spill_proc Spill Procedure spill->spill_proc Yes waste Waste Generation spill->waste No spill_proc->waste decon Decontamination waste->decon dispose Waste Disposal decon->dispose end End of Process dispose->end

Caption: A flowchart outlining the safe handling and disposal process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.